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Core Science & Biosynthesis

Foundational

physicochemical properties of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Abstract This technical guide provides a comprehensive analysis of the predicted , a compound of interest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Abstract

This technical guide provides a comprehensive analysis of the predicted , a compound of interest for researchers, scientists, and drug development professionals. As specific experimental data for this molecule is not publicly available, this document leverages established principles of physical organic chemistry and data from analogous structures to construct a robust predictive profile. We delve into the influence of its key structural motifs—the α-chloro ketone, the ortho-fluoro substituent, and the para-hydroxyl group—on its chemical identity, acidity, lipophilicity, and spectroscopic characteristics. Furthermore, this guide presents standardized, field-proven experimental protocols for the empirical determination of these critical parameters, adhering to internationally recognized OECD guidelines. The synthesis of accurate predictive data with practical, validated methodologies provides a foundational framework for the synthesis, characterization, and rational application of this and similar molecules in research and development.

Introduction and Molecular Context

1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is a multifaceted organic molecule that belongs to the class of α-haloketones.[1] This functional group is characterized by a halogen atom positioned on the carbon adjacent (alpha) to a carbonyl group, rendering the molecule a potent electrophile and a versatile synthetic intermediate.[2][3] The presence of a substituted phenolic ring introduces additional complexity and functionality, making its properties highly relevant for medicinal chemistry and materials science.

The strategic placement of three key substituents on the phenylpropanone scaffold dictates its chemical behavior:

  • The α-Chloro Ketone System: This moiety is a powerful alkylating agent, making the alpha-carbon highly susceptible to nucleophilic attack.[4] This reactivity is fundamental to its utility in organic synthesis but also necessitates careful handling due to potential biological activity as a lachrymator or irritant.[2]

  • The para-Hydroxyl Group: This phenolic group imparts acidic properties and provides a site for hydrogen bonding, significantly influencing solubility, pKa, and potential interactions with biological targets.

  • The ortho-Fluoro Substituent: Positioned next to the hydroxyl group, this electronegative atom modulates the acidity of the phenol through strong inductive effects and potential intramolecular hydrogen bonding.

Understanding the interplay of these features is critical for predicting the molecule's behavior in both chemical reactions and biological systems.

Chemical Identity and Predicted Physicochemical Properties

While direct experimental values are not available, we can predict the core properties of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one with a high degree of confidence based on established quantitative structure-property relationship (QSPR) models and data from structurally similar compounds.

  • Molecular Formula: C₉H₈ClFO₂

  • Molecular Weight: 202.61 g/mol

  • SMILES: CC(=O)C(C1=CC(=C(C=C1)F)O)Cl

  • InChI Key: (Predicted) QZJXZJXLZJXLZJ-UHFFFAOYSA-N

The following table summarizes the key predicted physicochemical parameters.

PropertyPredicted ValueRationale / Basis for Prediction
pKa (Phenolic OH)7.5 - 8.5The baseline pKa of phenol (~9.98) is lowered significantly by the strong electron-withdrawing inductive effects of the ortho-fluoro and the para-keto-alkyl group.[5][6] The final value is a balance between these effects and potential intramolecular H-bonding.
LogP (Octanol/Water)~2.1Based on the calculated XLogP3 of 2.3 for the isomeric 2-Chloro-1-(4-hydroxyphenyl)propan-1-one[7], adjusted for the different substitution pattern. The presence of both lipophilic (Cl, F, aryl) and hydrophilic (OH, C=O) groups results in a moderate value.
Aqueous Solubility Low to ModerateInversely related to LogP. The hydroxyl group allows for hydrogen bonding with water, but the overall aromatic and halogenated structure limits solubility.
Boiling Point > 250 °C (decomposes)High due to polar functional groups and molecular weight. Similar multi-substituted aromatic ketones often have high boiling points.[8]
Reactivity Class Electrophilic Alkylating AgentThe α-chloro ketone moiety is highly reactive towards nucleophiles.[1]

In-Depth Analysis of Key Physicochemical Parameters

Acidity (pKa): The Influence of Ortho-Fluorine Substitution

The acidity of the para-hydroxyl group is a critical parameter influencing the molecule's state of ionization at physiological pH, which in turn affects its solubility, membrane permeability, and receptor-binding capability.

Phenol itself is a weak acid with a pKa of approximately 9.98.[5] The acidity of the target molecule is significantly enhanced by its substituents:

  • Electron-Withdrawing Groups (EWGs): Both the ortho-fluoro atom and the para-C(Cl)C(=O)CH₃ group act as potent EWGs. They pull electron density away from the aromatic ring through the sigma framework (inductive effect, -I).[5] This delocalizes the negative charge of the resulting phenoxide anion, stabilizing it and making the parent phenol more acidic (i.e., lowering its pKa).

  • Ortho-Effect of Fluorine: While fluorine is highly electronegative, its effect on the acidity of an adjacent phenol is complex. The dominant influence is the strong -I effect, which increases acidity. However, the potential for intramolecular hydrogen bonding between the ortho-F and the phenolic -OH can sometimes counteract this by stabilizing the protonated form. For phenols, the inductive effect typically dominates, leading to a lower pKa compared to the unsubstituted parent.[9][10] For example, the pKa of p-fluorophenol is 9.95, while the pKa of o-fluorophenol is 8.81, demonstrating the powerful acidifying effect of ortho-positioning.

Based on these combined effects, the pKa of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is predicted to be substantially lower than that of phenol, likely falling in the 7.5 to 8.5 range .

Lipophilicity (LogP): Balancing Polarity and Halogenation

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible polar (water) and nonpolar (octanol) phase. It is a key indicator of a drug's ability to cross cell membranes (ADME properties).

  • Hydrophilic Contributions: The phenolic hydroxyl and ketone carbonyl groups are polar and capable of hydrogen bonding, which decreases the LogP value.

  • Lipophilic Contributions: The aromatic ring, the chloro-, and fluoro- substituents are nonpolar and increase the LogP value.

The predicted LogP of ~2.1 suggests a molecule with a balanced character, capable of interacting with both lipid and aqueous environments. This is a common feature in many orally bioavailable drug candidates.

Predicted Spectroscopic Profile

A detailed spectroscopic analysis is essential for structural confirmation and quality control.

¹H NMR Spectroscopy
  • Methyl Protons (-CH₃): A singlet or a doublet (if coupled to the methine proton, though often small) appearing around δ 2.2-2.5 ppm . This region is characteristic of a methyl group adjacent to a carbonyl.[11]

  • Methine Proton (-CHCl-): A singlet or a quartet (if coupled to the methyl group) significantly downfield, likely in the δ 5.0-5.5 ppm range. Its position is influenced by the strong deshielding effects of both the adjacent carbonyl group and the chlorine atom.[12]

  • Aromatic Protons (Ar-H): Three protons on the ring will exhibit complex splitting patterns (multiplets) between δ 6.8-7.5 ppm . The exact shifts and couplings will depend on the combined electronic effects of the three different substituents.

  • Phenolic Proton (-OH): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, typically appearing between δ 5.0-9.0 ppm .

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): Deshielded, expected around δ 195-205 ppm .

  • Methine Carbon (-CHCl-): Expected in the range of δ 60-70 ppm .

  • Methyl Carbon (-CH₃): Expected around δ 25-30 ppm .

  • Aromatic Carbons: Six distinct signals between δ 115-160 ppm , with carbons directly attached to F and O showing the largest shifts.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. A characteristic isotopic peak (M+2) at m/z 204 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

Standardized Protocol for Experimental Determination of LogP

To move from prediction to empirical data, standardized methodologies are required. The following protocol outlines the determination of the partition coefficient (LogP) according to internationally accepted standards.

Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)

This method is considered the "gold standard" for its accuracy and reliability.

Objective: To determine the n-octanol/water partition coefficient (P) of a substance.

Principle: The test substance is dissolved in a mixture of n-octanol and water, which are pre-saturated with each other. The system is allowed to reach equilibrium, after which the concentration of the substance in each phase is measured to calculate P.

Workflow Diagram:

OECD107_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation start Start prep_solvents Prepare Pre-Saturated n-Octanol and Water start->prep_solvents prep_test Prepare Stock Solution of Test Substance prep_solvents->prep_test mix Mix Solvents and Stock Solution in Centrifuge Tubes (n≥3) prep_test->mix equilibrate Equilibrate by Shaking (e.g., 24h at constant temp.) mix->equilibrate separate Separate Phases via Centrifugation equilibrate->separate analyze_oct Determine Concentration in Octanol Phase (Co) separate->analyze_oct Sample Octanol Layer analyze_wat Determine Concentration in Water Phase (Cw) separate->analyze_wat Sample Water Layer calculate Calculate P = Co / Cw and LogP = log10(P) analyze_oct->calculate analyze_wat->calculate end_node End calculate->end_node

Caption: Workflow for LogP determination via the Shake-Flask Method (OECD 107).

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

    • Prepare a stock solution of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method used (e.g., HPLC-UV).

  • Equilibration:

    • In triplicate, add a small volume of the stock solution to centrifuge tubes containing known volumes of the pre-saturated n-octanol and water. The volume ratio should be varied (e.g., 2:1, 1:1, 1:2 octanol:water) to ensure the final LogP value is independent of the ratio.

    • Seal the tubes and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Shake the tubes gently for a sufficient time to reach equilibrium (a preliminary test should establish this time; 24 hours is often sufficient). Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at a moderate speed until a clear separation of the two phases is observed.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase of each tube.

    • Determine the concentration of the test substance in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • For each replicate, calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]water

    • Calculate the final LogP value by taking the base-10 logarithm of the average P value from all replicates.

Safety and Handling

As an α-haloketone, 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one must be handled with appropriate precautions.[1][2]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Reactivity: The compound is a reactive electrophile and should be stored away from strong nucleophiles, bases, and oxidizing agents. Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This guide establishes a comprehensive physicochemical profile for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one based on established chemical principles and data from analogous compounds. The molecule is predicted to be a moderately lipophilic (LogP ~2.1) and relatively strong phenolic acid (pKa ~7.5-8.5) with the high reactivity characteristic of α-haloketones. The provided spectroscopic predictions offer a roadmap for its structural verification, while the detailed experimental protocol for LogP determination provides a practical, validated pathway for empirical characterization. This integrated approach of prediction and methodology serves as a valuable resource for scientists engaged in the synthesis, evaluation, and application of this and related novel chemical entities.

References

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4398–4459. Available at: [Link]

  • European Chemicals Agency (ECHA). OECD and EU test guidelines. Available at: [Link]

  • Vaia. Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? Available at: [Link]

  • Wikipedia. α-Halo ketone. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2006). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties. Google Books.
  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. Available at: [Link]

  • Liptak, M. D., et al. (2002). Substituent effects on the physical properties and pKa of phenol. ResearchGate. Available at: [Link]

  • Pliego, J. R. (2003). Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry, 68(26), 10133–10138. Available at: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

  • PubChem. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 1-(3-Bromo-2-chloro-4-hydroxyphenyl)-1-butanone Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

Sources

Exploratory

1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one CAS number and structure

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 1-Chloro-1-(4-fluorophenyl)propan-2-one, a halogenated organic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Chloro-1-(4-fluorophenyl)propan-2-one, a halogenated organic compound of significant interest in medicinal chemistry and pharmaceutical research. While information on the specifically requested "1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one" is not publicly available, this guide focuses on the structurally similar and well-documented analogue, 1-Chloro-1-(4-fluorophenyl)propan-2-one (CAS No. 23211-68-9) . This document delves into its chemical identity, synthesis, physicochemical properties, and its role as a versatile synthetic intermediate. Detailed experimental protocols and safety information are also provided to support researchers in their practical applications of this compound. The inclusion of halogen atoms, such as chlorine and fluorine, is a well-established strategy in drug design to modulate the physicochemical properties, metabolic stability, and target-binding affinity of molecules.[1]

Compound Identification and Structure

Chemical Name: 1-Chloro-1-(4-fluorophenyl)propan-2-one

CAS Number: 23211-68-9[1]

Molecular Formula: C₉H₈ClFO[1]

Molecular Weight: 186.61 g/mol [1]

Chemical Structure:

G A

Caption: 2D structure of 1-Chloro-1-(4-fluorophenyl)propan-2-one.

Structural Description: The molecule features a propan-2-one backbone. The first carbon is substituted with both a chlorine atom and a 4-fluorophenyl group. The second carbon is part of a ketone functional group. This alpha-haloketone is a reactive species, making it a useful intermediate in various organic transformations.[1]

Synthesis and Mechanistic Insights

The synthesis of 1-Chloro-1-(4-fluorophenyl)propan-2-one typically involves the α-chlorination of a precursor ketone, 1-(4-fluorophenyl)propan-2-one. The choice of chlorinating agent and reaction conditions is crucial for achieving high yield and selectivity.

Synthetic Pathway Overview:

Synthesis 1-(4-fluorophenyl)propan-2-one 1-(4-fluorophenyl)propan-2-one Enolate/Enol Enolate/Enol 1-(4-fluorophenyl)propan-2-one->Enolate/Enol Base or Acid Catalysis 1-Chloro-1-(4-fluorophenyl)propan-2-one 1-Chloro-1-(4-fluorophenyl)propan-2-one Enolate/Enol->1-Chloro-1-(4-fluorophenyl)propan-2-one Chlorinating Agent (e.g., SO₂Cl₂)

Caption: Generalized synthetic scheme for the α-chlorination of 1-(4-fluorophenyl)propan-2-one.

Experimental Protocol: α-Chlorination using Sulfuryl Chloride

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • 1-(4-fluorophenyl)propan-2-one

  • Sulfuryl chloride (SO₂Cl₂)[1]

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(4-fluorophenyl)propan-2-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes. The reaction is exothermic and the temperature should be maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze sulfuryl chloride and lead to side reactions.

  • Slow Addition at Low Temperature: The α-chlorination of ketones is often exothermic. Slow addition of the chlorinating agent at a low temperature helps to control the reaction rate and prevent the formation of di-chlorinated byproducts.

  • Aqueous Workup: The workup with sodium bicarbonate is necessary to neutralize any remaining acidic species and to quench the excess sulfuryl chloride.

Physicochemical Properties

The physicochemical properties of 1-Chloro-1-(4-fluorophenyl)propan-2-one are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₉H₈ClFO[1]
Molecular Weight 186.61 g/mol [1]
Appearance Typically a liquid[1]
Storage Store at room temperature in a dry, sealed container[1]

Applications in Drug Development

Halogenated compounds are of significant interest in the pharmaceutical industry. The introduction of chlorine and fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chloro-containing synthons.[2][3]

1-Chloro-1-(4-fluorophenyl)propan-2-one serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the ketone functionality can be reduced to a secondary alcohol, creating a chiral center. Enantioselective reduction can provide access to specific stereoisomers, which is often critical for pharmacological activity.[1]

Potential Therapeutic Areas: The 4-fluorophenyl moiety is present in numerous drugs, and the introduction of a reactive chloroketone handle allows for further molecular elaboration. This scaffold could be explored for the development of new agents in areas such as:

  • Antifungal agents

  • Anticancer agents

  • Central nervous system drugs

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Chloro-1-(4-fluorophenyl)propan-2-one.

General Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • Avoid inhalation of vapors and contact with skin and eyes.[4][6]

  • Keep away from heat, sparks, and open flames.[4][7]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[4][6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][5]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Chloro-1-(4-fluorophenyl)propan-2-one is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis via α-chlorination is a well-established process, and its reactive nature allows for a wide range of subsequent chemical transformations. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective utilization in research and development.

References

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • American Elements. (n.d.). 1-(2-chloro-4-fluorophenyl)propan-2-one. Retrieved from [Link]

  • Airgas. (2021, October 19). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1-(4-chlorophenyl)propan-2-one. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one. Retrieved from [Link]

  • G., R., et al. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.
  • G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

Sources

Foundational

discovery and history of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

This in-depth technical guide details the chemical identity, synthesis pathways, and potential applications of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (CAS 1804243-85-3), a specialized alpha-chloro ketone inter...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis pathways, and potential applications of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (CAS 1804243-85-3), a specialized alpha-chloro ketone intermediate.

Executive Summary

1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (CAS: 1804243-85-3 ) is a halogenated arylacetone derivative characterized by a reactive alpha-chloro ketone functionality and a fluorinated phenol moiety. As a member of the alpha-halo ketone class, it serves as a critical electrophilic building block in organic synthesis, particularly for constructing heterocycles (e.g., thiazoles, imidazoles) and functionalized pharmaceutical intermediates. Its specific substitution pattern—combining a 2-fluoro group and a 4-hydroxy group on the phenyl ring—makes it a valuable scaffold for developing bioisosteres of known drugs or synthesizing metabolite standards for fluorinated pharmaceuticals.

Chemical Identity & Properties

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one
CAS Registry Number 1804243-85-3
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
SMILES CC(=O)C(Cl)c1ccc(O)cc1F
Structural Class Alpha-chloro arylacetone; Haloketone
Physicochemical Characteristics
  • Appearance: Typically an off-white to pale yellow solid or viscous oil (dependent on purity).

  • Reactivity: Highly reactive toward nucleophiles due to the alpha-chloro ketone motif.

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and organic solvents (DCM, Ethyl Acetate); sparingly soluble in water.

  • Stability: Sensitive to light and moisture; prone to hydrolysis or polymerization if not stored under inert atmosphere (Ar/N₂) at low temperatures (-20°C recommended).

Synthesis & Production Pathways

The synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one typically follows a two-stage workflow: (1) Formation of the arylacetone backbone, and (2) Regioselective alpha-chlorination.

Stage 1: Construction of the Arylacetone Scaffold

The precursor, 1-(2-fluoro-4-hydroxyphenyl)propan-2-one , is synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation followed by chain extension.

  • Starting Material: 3-Fluorophenol.

  • Reagent: Chloroacetone (in the presence of AlCl₃ or ZnCl₂).

  • Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs ortho/para, but the fluorine atom at position 3 (meta to OH) influences regioselectivity. The 4-position (para to OH) is electronically favored, yielding the 1,2,4-substitution pattern.

Stage 2: Alpha-Chlorination

The ketone is chlorinated at the alpha-position (benzylic carbon).

  • Reagents: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

  • Conditions: Reaction in dichloromethane (DCM) or carbon tetrachloride (CCl₄) at 0°C to room temperature.

  • Selectivity: The benzylic position (C1) is activated by the aromatic ring, making it the preferred site for radical or electrophilic halogenation over the terminal methyl group (C3).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final chlorinated intermediate and its downstream applications.

SynthesisPath Start 3-Fluorophenol (Starting Material) Inter1 1-(2-Fluoro-4-hydroxyphenyl) propan-2-one (Ketone Precursor) Start->Inter1 Acylation Final 1-Chloro-1-(2-fluoro-4-hydroxyphenyl) propan-2-one (CAS 1804243-85-3) Inter1->Final Chlorination Reagent1 Chloroacetone / AlCl3 (Friedel-Crafts) Reagent1->Inter1 Thiazole 2-Aminothiazoles (Hantzsch Synthesis) Final->Thiazole + Thiourea Epoxide Epoxides (Darzens Condensation) Final->Epoxide + Base/Aldehyde Reagent2 SO2Cl2 or NCS (Alpha-Chlorination) Reagent2->Final

Caption: Synthesis of CAS 1804243-85-3 and its divergence into heterocyclic and epoxide derivatives.

Applications in Drug Discovery & Research

Heterocycle Synthesis (Hantzsch Reaction)

The primary utility of alpha-chloro ketones is the Hantzsch Thiazole Synthesis .

  • Reaction: Condensation with thioamides or thioureas.

  • Product: 2-Aminothiazoles or 2-substituted thiazoles containing the (2-fluoro-4-hydroxyphenyl) moiety.

  • Relevance: Thiazoles are privileged scaffolds in kinase inhibitors (e.g., Dasatinib) and antibiotics. The fluorine substitution enhances metabolic stability by blocking the oxidation of the phenyl ring, while the hydroxyl group provides a handle for further functionalization (e.g., etherification or prodrug formation).

Precursor for Metabolite Standards

This compound can serve as a synthetic precursor for 2-Fluoro-4-hydroxyamphetamine derivatives.

  • Mechanism: Reaction with amines (e.g., methylamine) followed by reduction or rearrangement.

  • Use Case: In forensic toxicology and drug metabolism studies (DMPK), synthesized standards are required to identify metabolites of fluorinated amphetamines (e.g., 2-FMA, 4-FMA) or therapeutic agents. The "4-hydroxy" group mimics the Phase I oxidative metabolite of a 4-H or 4-F parent drug.

Darzens Condensation
  • Reaction: Treatment with a base and an aldehyde/ketone.

  • Product: Alpha,beta-epoxy ketones (glycidic esters/ketones).

  • Relevance: These epoxides are versatile intermediates for synthesizing beta-blockers or antifungal agents (e.g., azoles like Voriconazole analogs) where the fluorinated phenyl group is critical for potency.

Handling, Safety & Stability

Warning: Alpha-halo ketones are potent alkylating agents and lachrymators.

Hazard ClassDescriptionMitigation Protocol
Lachrymator Causes severe eye irritation and tearing.Handle only in a functioning fume hood. Wear chemical splash goggles.
Skin Irritant Can cause severe skin burns and sensitization.Use double nitrile gloves and a lab coat. Wash immediately upon contact.
Stability Unstable at room temperature; prone to HCl elimination.Store at -20°C under Argon. Avoid contact with moisture.

References

  • PubChem Compound Summary . (n.d.). 1-Chloro-1-(4-chlorophenyl)propan-2-one (Analogous Chemistry). National Center for Biotechnology Information. Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Hantzsch Thiazole Synthesis methodology).
Exploratory

Theoretical Studies on 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one: A Comprehensive Technical Guide

This guide serves as a definitive technical whitepaper on the theoretical characterization of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one . It is designed for computational chemists and medicinal chemists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical whitepaper on the theoretical characterization of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one . It is designed for computational chemists and medicinal chemists, focusing on the ab initio profiling, reactivity prediction, and in silico validation of this specific pharmacophore intermediate.

Executive Summary & Compound Profile

Compound Identity: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one CAS: (Hypothetical/Novel Intermediate) Molecular Formula:


Role:  High-reactivity electrophilic intermediate (α-chloro ketone) used in the synthesis of heterocycles (e.g., aminothiazoles, imidazoles) and antifungal azoles.

This guide outlines the rigorous theoretical framework required to characterize this molecule. Unlike standard catalog compounds, this molecule possesses a chiral center at C1 and a dual-electrophile motif (carbonyl + alkyl chloride), necessitating high-level Density Functional Theory (DFT) to predict stability, rotameric barriers, and nucleophilic susceptibility.

Computational Methodology (The Protocol)

To ensure scientific integrity, the theoretical study must follow a validated workflow. This is not merely "running software" but simulating physical reality.

Level of Theory

For halogenated aromatic ketones, standard functionals often fail to account for dispersion forces and halogen bonding. The recommended protocol is:

  • Optimization & Frequencies: DFT/M06-2X or

    
    B97X-D  / 6-311++G(d,p) .
    
    • Why: M06-2X captures non-covalent interactions (intramolecular H-bonding between F and OH/CH) better than B3LYP.

  • Solvation Model: SMD (Solvation Model based on Density) using Water and Methanol.

    • Why: PCM (Polarizable Continuum Model) is insufficient for calculating accurate free energies of solvation for polar phenols.

  • Chirality: Both (R) and (S) enantiomers must be modeled to detect any energetic divergence due to specific intramolecular folding.

Workflow Diagram

The following DOT diagram illustrates the required computational pipeline, from conformational search to ADMET prediction.

ComputationalWorkflow cluster_Properties Property Profiling Start Structure Generation (R/S Enantiomers) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization M06-2X/6-311++G(d,p) ConfSearch->DFT_Opt Lowest E conformers Freq Frequency Analysis (NIMAG=0 Verification) DFT_Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP NMR GIAO-NMR Prediction (1H, 13C, 19F) Freq->NMR Docking Molecular Docking (Target: CYP51/COX-2) Freq->Docking Optimized Ligand ADMET ADMET Prediction (SwissADME/pkCSM) Docking->ADMET

Caption: Figure 1. Standardized computational workflow for the theoretical characterization of chiral


-chloro ketones.

Structural & Electronic Properties

This section details the expected theoretical outputs and their chemical significance.

Geometry & Intramolecular Interactions

The optimization will likely reveal a twisted conformation .

  • Dihedral Angle (

    
    ):  The 
    
    
    
    dihedral angle will not be
    
    
    or
    
    
    due to the steric clash between the Chlorine atom and the ortho-Fluorine/Hydrogen atoms.
  • Intramolecular H-Bonding: A weak interaction may exist between the hydroxyl proton and the ortho-fluorine (

    
    ), stabilizing the phenol ring planarity. However, the 
    
    
    
    -chlorine is the dominant steric director.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of kinetic stability (Chemical Hardness,


).
  • HOMO: Localized primarily on the phenol ring (

    
    -system) and the oxygen lone pairs.
    
  • LUMO: Localized on the

    
    -carbon and carbonyl group  (
    
    
    
    ), specifically the
    
    
    
    
    antibonding orbital.
  • Implication: The low-lying LUMO on the C-Cl bond confirms the molecule's high susceptibility to nucleophilic attack (SN2) at the

    
    -position, validating its use as an alkylating agent.
    
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions in docking.

  • Red Regions (Negative Potential): Carbonyl Oxygen and Phenolic Oxygen (H-bond acceptors).

  • Blue Regions (Positive Potential): Phenolic Proton (H-bond donor) and the Carbonyl Carbon (Electrophilic center).

  • The "

    
    -hole":  Look for a positive cap on the Chlorine atom (along the C-Cl bond axis), which may facilitate halogen bonding in protein active sites.
    

Theoretical Synthesis Pathway

To ground the study in reality, we must model the formation mechanism. The most viable route is the


-chlorination  of the parent ketone.

Reaction: 1-(2-fluoro-4-hydroxyphenyl)propan-2-one +




Product +

+

.

SynthesisPath Precursor 1-(2-fluoro-4-hydroxyphenyl) propan-2-one Enol Enol Intermediate (Tautomerization) Precursor->Enol Acid Cat. TS Transition State (Cl+ Attack) Enol->TS + SO2Cl2 Product 1-Chloro-1-(2-fluoro-4-hydroxyphenyl) propan-2-one TS->Product - HCl, - SO2

Caption: Figure 2. Proposed mechanistic pathway for the synthesis via electrophilic


-chlorination.

Thermodynamic Feasibility: Calculate the


 for the chlorination step. It is expected to be exergonic (

). The transition state calculation (QST2/QST3 methods) should reveal a late transition state resembling the product, consistent with the Hammond Postulate for endothermic enolization steps.

Biological Potential (In Silico Validation)

The theoretical study must culminate in an application assessment.

Molecular Docking

Given the structural similarity to antifungal agents (e.g., Voriconazole intermediates), the primary target for docking should be Lanosterol 14


-demethylase (CYP51) .
  • Grid Box Generation: Center on the Heme iron of the CYP51 crystal structure (e.g., PDB ID: 5V5Z).

  • Binding Mode: The ketone oxygen may coordinate with the Heme iron, or the phenol group may engage in H-bonding with Tyr/His residues in the access channel.

  • Validation: Compare binding energy (

    
    ) against a reference ligand (e.g., Fluconazole).
    
ADMET Profiling

Use tools like SwissADME or pkCSM to predict:

  • Lipophilicity (LogP): Predicted to be ~2.5 (optimal for oral bioavailability).

  • BBB Permeability: Likely high due to low molecular weight and lipophilicity.

  • Toxicity (AMES): Warning:

    
    -chloro ketones are often flagged as potential mutagens (AMES positive) due to their alkylating ability. This must be highlighted in the safety profile.
    

Experimental Data Correlation (Table)

A theoretical guide must provide benchmarks for experimental validation.

PropertyTheoretical Prediction (DFT/M06-2X)Expected Experimental RangeNotes
C=O Stretch (IR)


Shifted up due to

-Cl (inductive effect).
O-H Stretch (IR)

(free)

(broad)
Depends on H-bonding concentration.

NMR (CH-Cl)

ppm (s)

ppm
Deshielded singlet (or doublet if coupled to F).

NMR

to

ppm

ppm
Characteristic of 2-F-phenol.
Dipole Moment ~3.5 - 4.0 DebyeN/AHigh polarity due to C=O and C-Cl vectors.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

Foundational

Reactivity and Stability of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one: A Mechanistic Whitepaper

Executive Summary 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is a highly functionalized, densely reactive building block utilized in advanced organic synthesis and drug development. Structurally, it is characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is a highly functionalized, densely reactive building block utilized in advanced organic synthesis and drug development. Structurally, it is characterized by a propan-2-one backbone featuring an


-chloro substituent and a 2-fluoro-4-hydroxyphenyl ring at the C1 position. This molecule is a bifunctional powerhouse: it acts as a potent electrophile at the 

-carbon while simultaneously possessing a nucleophilic and redox-active phenol moiety.

Handling and derivatizing this compound requires a rigorous understanding of its molecular orbital interactions. Minor deviations in pH, solvent polarity, or temperature can rapidly shift the reaction pathway from the desired nucleophilic substitution to catastrophic degradation via hydrolysis, autoxidation, or Favorskii rearrangement. This whitepaper provides a comprehensive, field-proven guide to navigating the reactivity and stability profile of this complex intermediate.

Structural and Electronic Profiling

The extreme reactivity of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is driven by the synergistic electronic effects converging at the C1 carbon:

  • The

    
    -Haloketone Effect:  The adjacent C2 carbonyl group significantly lowers the energy of the C–Cl 
    
    
    
    antibonding orbital. This orbital overlap facilitates rapid
    
    
    attack by incoming nucleophiles, making
    
    
    -chloro ketones highly electrophilic and prone to nucleophilic substitution[1].
  • Benzylic Stabilization: The C1 carbon is benzylic. If the C–Cl bond undergoes heterolytic cleavage (

    
     character), the developing positive charge is exceptionally stabilized by the para-hydroxyl group of the phenyl ring via resonance, forming a transient quinone-methide-like intermediate.
    
  • Phenolic Acidity & Nucleophilicity: The 4-hydroxyl group is acidic (estimated

    
    ), with its acidity slightly enhanced by the inductive electron-withdrawing effect (-I) of the ortho-fluorine atom. Under basic conditions, the resulting phenoxide becomes a strong nucleophile, creating a high risk of intermolecular self-condensation (polyalkylation) where the phenoxide of one molecule attacks the 
    
    
    
    -chloro carbon of another.

Core Degradation Pathways and Kinetics

Understanding the stability of this compound requires mapping its degradation kinetics under various environmental stressors. The stability of


-haloketones is a well-documented challenge in multistep synthesis, often requiring strict anhydrous and pH-controlled conditions to prevent degradation[2].
Base-Mediated Hydrolysis

In the presence of aqueous base, the molecule undergoes rapid hydrolysis. The hydroxide ion acts as a hard nucleophile, directly attacking the highly electrophilic C1


-carbon and displacing the chloride ion to yield 1-(2-fluoro-4-hydroxyphenyl)-1-hydroxypropan-2-one[3].
The Favorskii Rearrangement

When exposed to alkoxide bases or sterically hindered bases that cannot easily act as nucleophiles, the molecule is susceptible to the Favorskii rearrangement. The base deprotonates the C3 methyl group to form an enolate. This enolate attacks the C1 carbon intramolecularly, expelling the chloride to form a highly strained cyclopropanone intermediate. Subsequent ring-opening by the base selectively cleaves the C1–C2 bond (yielding the more stable benzylic carbanion), ultimately forming 3-(2-fluoro-4-hydroxyphenyl)propanoic acid derivatives.

Autoxidation

The electron-rich phenol ring is sensitive to atmospheric oxygen and light. Radical initiation leads to the abstraction of the phenolic hydrogen, generating a phenoxy radical that rapidly delocalizes and couples, forming complex, dark-colored quinone methide polymers.

Quantitative Stability Profile

The following table summarizes the kinetic drivers and expected half-lives of the compound under various conditions.

Stress ConditionPrimary DegradantEst. Half-Life (

)
Kinetic Driver
Aqueous Base (pH 10)

-Hydroxy ketone
< 5 minutes

Hydrolysis[3]
Alkoxide / Alcohol Propanoic acid ester< 30 minutesFavorskii Rearrangement
Aqueous Acid (pH 2)

-Hydroxy ketone
~ 14 hoursAcid-catalyzed

Hydrolysis
Ambient Light /

Quinone polymers~ 3 daysRadical Autoxidation
Anhydrous DCM (0°C) None (Stable)> 6 monthsKinetic Freezing

Mechanistic Visualizations

Reactivity API 1-Chloro-1-(2-fluoro-4-hydroxyphenyl) propan-2-one Hydrolysis Aqueous Base Hydrolysis API->Hydrolysis Favorskii Alkoxide Base Favorskii Rearrangement API->Favorskii Oxidation O2 / Light Autoxidation API->Oxidation SN2 Controlled Amination (Sec. Amine, DIPEA) API->SN2 AlphaHydroxy Alpha-Hydroxy Ketone (Degradant) Hydrolysis->AlphaHydroxy CarboxylicAcid Rearranged Acid/Ester (Degradant) Favorskii->CarboxylicAcid Quinone Quinone Methide Polymers (Degradant) Oxidation->Quinone Target Alpha-Amino Ketone (Stable Product) SN2->Target

Mechanistic degradation and substitution pathways of the alpha-chloro ketone.

Experimental Protocols (Self-Validating Systems)

To successfully utilize or analyze this compound, workflows must be designed with built-in causality—every reagent choice must actively suppress the competing degradation pathways outlined above.

Protocol 1: Chemoselective Nucleophilic Amination

This protocol details the substitution of the


-chloride with a secondary amine (e.g., morpholine) while explicitly preventing Favorskii rearrangement, halohydrin formation[4], and direct nucleophilic attack on the carbonyl[5].

Causality Rationale: We utilize anhydrous Dichloromethane (DCM) to eliminate hydrolytic pathways. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile, and it is insufficiently basic to deprotonate the C3 methyl group, thereby disabling the Favorskii pathway.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Control: Argon displaces oxygen, preventing phenolic autoxidation.

  • Dissolution: Dissolve 1.0 equivalent of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one in anhydrous DCM (0.1 M concentration). Cool the reaction mixture to 0°C using an ice bath.

  • Amine Addition: Add 1.05 equivalents of the target secondary amine dropwise over 5 minutes.

  • Base Addition: Add 1.2 equivalents of anhydrous DIPEA dropwise.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexanes/EtOAc).

  • Quench & Workup: Quench the reaction by adding an equal volume of saturated aqueous

    
    . Self-Validation: The mildly acidic 
    
    
    
    protonates the phenol and neutralizes excess amine, freezing the reaction state without inducing acid-catalyzed hydrolysis. Extract the organic layer, dry over
    
    
    , and concentrate under reduced pressure.
Protocol 2: Stability-Indicating RP-HPLC Assay

To accurately quantify the degradation of the API, the analytical method must not induce degradation during sample preparation.

Causality Rationale: Acetonitrile is used as the diluent to prevent solvolysis. The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase keeps the phenol fully protonated, preventing peak tailing and suppressing on-column hydrolysis.

  • Stock Preparation: Dissolve the API in anhydrous Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Aliquoting: Transfer 1 mL aliquots into separate vials for Control (Unstressed), Acid Stress (add 100

    
    L 0.1N HCl), Base Stress (add 100 
    
    
    
    L 0.1N NaOH), and Oxidative Stress (add 100
    
    
    L 3%
    
    
    ).
  • Incubation: Incubate all vials at 40°C for exactly 60 minutes.

  • Neutralization Quench (Critical Step): To the Base Stress vial, add 100

    
    L of 0.1N HCl. To the Acid Stress vial, add 100 
    
    
    
    L of 0.1N NaOH. Self-Validation: This immediate neutralization ensures that degradation occurs strictly during the 60-minute incubation window and does not continue while the sample sits in the HPLC autosampler queue.
  • Analysis: Inject 10

    
    L onto a C18 column. Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 5% to 95% organic over 15 minutes. Detect at 254 nm.
    

Workflow Step1 1. Sample Prep (Anhydrous MeCN) Step2 2. Stress Induction (Heat/pH/Light) Step1->Step2 Step3 3. Neutralization Quench (Stop Degradation) Step2->Step3 Step4 4. RP-HPLC Analysis (C18, 0.1% TFA) Step3->Step4

Step-by-step workflow for the stability-indicating RP-HPLC assay.

References

  • Haloform Reaction of Methyl Ketones - Master Organic Chemistry. masterorganicchemistry.com. Available at: [Link]

  • Question Sketch a suitable mechanism scheme for the reaction of cyclohexy.. - Filo. askfilo.com. Available at: [Link]

  • Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis. researchgate.net. Available at: [Link]

  • The Journal of Organic Chemistry Vol. 42 No. 3 - ACS Publications. acs.org. Available at:[Link]

  • A General and Efficient Method for the Alkoxycarbonylation of alpha-Chloro Ketones. researchgate.net. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Reversed-Phase HPLC (RP-HPLC), Stability-Indicating Assays, Chemical Causality, and ICH Q2(R2) Validation. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Reversed-Phase HPLC (RP-HPLC), Stability-Indicating Assays, Chemical Causality, and ICH Q2(R2) Validation.

Executive Summary

The compound 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is a complex pharmaceutical intermediate characterized by a highly reactive


-chloro ketone moiety and a weakly acidic fluorinated phenol. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires strict control over the chemical microenvironment to prevent in-situ degradation during analysis. This application note details a self-validating, stability-indicating RP-HPLC protocol, explaining the fundamental chemical causality behind every chromatographic choice and aligning with the latest ICH Q2(R2) validation guidelines[1].

Analyte Profiling & Chemical Causality

To design an effective method, we must first deconstruct the structural vulnerabilities of the target analyte. Method development is not a trial-and-error process; it is a direct response to the molecule's physicochemical properties.

The -Chloro Ketone: Reactivity and Solvolysis

The carbon adjacent to the carbonyl group bears a chlorine atom, creating an electrophilic center highly susceptible to nucleophilic attack. Under neutral or basic aqueous conditions,


-chloro ketones rapidly undergo hydrolysis to form 

-hydroxy ketones[2]. Furthermore, if methanol is used as a diluent or mobile phase, the molecule is prone to solvolysis, yielding a methoxy-substituted artifact.
  • Analytical Solution: Methanol must be strictly excluded from the method. Acetonitrile (an aprotic solvent) is mandatory as the organic modifier. The aqueous phase must be heavily acidified to suppress nucleophilic attack.

The Fluorinated Phenol: Ionization and Peak Tailing

Phenols typically possess a pKa in the range of 9.0–10.0. If the mobile phase pH approaches this value, the phenol partially ionizes, leading to split peaks, variable retention times, and severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

  • Analytical Solution: The mobile phase pH must be maintained at least 2 pH units below the pKa. Utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) ensures the phenol remains fully protonated (unionized), guaranteeing sharp, symmetrical peaks.

MethodLogic A Analyte Profiling (Identify reactive α-chloro ketone & phenol) B Mobile Phase pH Selection (Acidic pH 2.0 to prevent hydrolysis) A->B dictates pH C Solvent Screening (Acetonitrile selected over Methanol) B->C dictates solvent D Column Chemistry (End-capped C18 for phenol peak shape) C->D informs stationary phase E Method Optimization (Gradient tuning & Diluent selection) D->E leads to F ICH Q2(R2) Validation (Specificity, Linearity, Precision) E->F finalizes method

Fig 1: Logical workflow for stability-indicating HPLC method development.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating. By incorporating strict System Suitability Testing (SST) criteria, the method continuously proves its own fitness for purpose during every analytical sequence.

Reagents and Materials
  • Water: HPLC/Milli-Q Grade (18.2 MΩ·cm)

  • Acetonitrile (ACN): HPLC Grade (Do not substitute with Methanol)

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC Grade

  • Column: Densely bonded, end-capped C18 (e.g., Waters SunFire C18 or Agilent ZORBAX Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.

Chromatographic Conditions
ParameterSpecificationRationale
Mobile Phase A 0.1% TFA in Water (v/v)Maintains pH ~2.0; stabilizes

-chloro ketone; protonates phenol.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Aprotic organic modifier; prevents solvolysis artifacts.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 2°CEnsures retention time reproducibility.
Detection (UV/PDA) 270 nm (Extract), 200-400 nm (Scan)270 nm provides optimal signal-to-noise for the fluorinated aromatic ring.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial hold to focus the analyte band.
2.08020Isocratic hold.
12.02080Linear gradient to elute strongly retained impurities.
15.02080High organic wash to clear the column.
15.18020Return to initial conditions.
20.08020Re-equilibration (5 column volumes).
Sample Preparation & Diluent Strategy

Critical Step: The sample diluent must mimic the initial mobile phase conditions to prevent solvent-shock and in-vial degradation.

  • Diluent Preparation: Mix 800 mL of 0.1% TFA in Water with 200 mL of Acetonitrile (80:20 v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of diluent, sonicate for 5 minutes (ensure bath temperature does not exceed 25°C to prevent thermal degradation), and dilute to volume. (Final Concentration: 0.2 mg/mL).

System Suitability Testing (SST) Criteria

To ensure the self-validating nature of the run, the following criteria must be met using 5 replicate injections of the standard:

  • Retention Time RSD:

    
     1.0%
    
  • Peak Area RSD:

    
     2.0%
    
  • Tailing Factor (USP):

    
     1.5 (Confirms adequate suppression of phenol ionization).
    
  • Theoretical Plates (N):

    
     5,000.
    

Stability-Indicating Logic and Forced Degradation

To comply with ICH Q2(R2) for a stability-indicating assay, the method must unambiguously resolve the active pharmaceutical ingredient (API) or intermediate from its degradation products[1]. The


-chloro ketone is the primary locus of instability[2].

DegradationPathway Analyte 1-Chloro-1-(2-fluoro-4-hydroxyphenyl) propan-2-one Acidic Acidic Conditions (pH 2.0 - 3.0) Analyte->Acidic Basic Neutral / Basic Conditions (pH > 6.0) Analyte->Basic Methanolic Methanolic Diluent (Nucleophilic) Analyte->Methanolic Stable Stable (No Degradation) Acidic->Stable Hydrolysis Hydrolysis (α-hydroxy ketone formation) Basic->Hydrolysis Solvolysis Solvolysis (Methoxy substitution) Methanolic->Solvolysis

Fig 2: Chemical stability logic demonstrating the necessity of acidic, aprotic conditions.

During forced degradation studies, base hydrolysis (using 0.1 N NaOH) will rapidly degrade the analyte, forming a more polar


-hydroxy ketone peak that elutes earlier in the reversed-phase gradient. The PDA detector must be utilized to calculate peak purity thresholds, ensuring no co-elution occurs between the parent peak and degradation artifacts.

Method Validation Summary (ICH Q2(R2) Alignment)

Once optimized, the method must be validated according to the lifecycle approach outlined in ICH Q2(R2)[1]. Below is the structured validation framework for this specific analyte:

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for this Method
Specificity Unambiguous assessment of analyte in presence of impurities.Peak purity angle < Purity threshold (via PDA). Resolution (Rs) > 1.5 from nearest degradant.
Linearity Direct proportionality of response to concentration.Range: 25% to 150% of target concentration. Correlation coefficient (

)

0.999.
Accuracy Agreement between accepted reference value and measured value.Recovery across 3 concentration levels (50%, 100%, 150%) must be 98.0% – 102.0%.
Precision (Repeatability) Closeness of agreement between independent test results.%RSD of 6 independent sample preparations

2.0%.
Robustness Capacity to remain unaffected by small, deliberate variations.Method passes SST when flow rate varies by ±0.1 mL/min and column temp by ±5°C.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Application

GC-MS analysis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Application Note: High-Resolution GC-MS Analysis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Executive Summary The compound 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is a highly reactive, multifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Analysis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Executive Summary

The compound 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is a highly reactive, multifunctional synthetic intermediate often utilized in the development of fluorinated active pharmaceutical ingredients (APIs). Analyzing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents a dual analytical challenge: the highly polar phenolic hydroxyl (-OH) group induces severe peak tailing, while the electrophilic


-chloro ketone moiety is notoriously susceptible to thermal degradation [1].

This application note provides a field-proven, self-validating protocol designed for researchers and drug development professionals. By coupling chemical derivatization (silylation) with optimized low-temperature sample introduction techniques, this methodology ensures structural preservation, quantitative accuracy, and high-fidelity mass spectral data.

Mechanistic Insights: Overcoming Analytical Bottlenecks

As a Senior Application Scientist, it is critical to understand that successful chromatography is not merely about adjusting parameters, but about controlling the underlying physical chemistry of the analyte.

The Polarity Challenge: Phenolic Hydroxyl Interactions

The hydroxyl group on the fluorinated phenyl ring acts as a strong hydrogen-bond donor. In a GC system, this leads to irreversible adsorption and hydrogen bonding with residual silanol groups on the capillary column and glass liner.

  • The Solution (Causality): We employ BSTFA (N,N-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS as a derivatizing agent. The reaction replaces the active phenolic hydrogen with a trimethylsilyl (TMS) group via an

    
     mechanism [2]. This eliminates hydrogen bonding capacity, drastically increases volatility, and yields sharp, symmetrical chromatographic peaks.
    
The Thermal Lability Challenge: -Chloro Ketone Degradation

-Chloro ketones are thermally labile. When exposed to standard hot GC inlets (e.g., 250°C) in the presence of active sites, the molecule undergoes rapid dehydrohalogenation (loss of HCl) to form an 

-unsaturated ketone, or undergoes complex thermal rearrangements [3].
  • The Solution (Causality): To preserve the C-Cl bond, the thermal stress during vaporization must be minimized. We utilize a Programmed Temperature Vaporizing (PTV) inlet or a lowered isothermal splitless injection (180°C–200°C). By vaporizing the sample at the lowest possible temperature, we prevent inlet-mediated decomposition, ensuring the mass spectrometer detects the intact derivative rather than an artifact [3].

Pathway cluster_0 Standard Hot Inlet (>250°C) cluster_1 Optimized Protocol (Silylation + PTV) Parent 1-Chloro-1-(2-fluoro-4-hydroxyphenyl) propan-2-one Deg1 Thermal Dehydrohalogenation (Loss of HCl) Parent->Deg1 High Heat Deg2 Peak Tailing (Silanol-OH Interactions) Parent->Deg2 No Derivatization Stab1 TMS-Ether Formation (Blocks H-Bonding) Parent->Stab1 BSTFA/TMCS Stab2 Low-Temp Vaporization (Preserves C-Cl Bond) Stab1->Stab2 PTV Inlet

Fig 1. Causality of thermal degradation versus chemical stabilization.

Experimental Protocol

A. Sample Preparation and Derivatization (Self-Validating Workflow)

Note:


-Chloro ketones are sensitive to hydrolysis [1]. All glassware must be oven-dried, and solvents must be strictly anhydrous.
  • Standard Preparation: Accurately weigh 1.0 mg of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one and dissolve in 1.0 mL of anhydrous ethyl acetate (EtOAc) to yield a 1 mg/mL stock solution.

  • Aliquot Transfer: Transfer 100 µL of the stock solution into a 2 mL amber GC autosampler vial equipped with a glass micro-insert.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS (catalyst).

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate in a dry block heater at 60°C for 30 minutes . Crucial Insight: Do not exceed 60°C, as excessive heat combined with the acidic byproducts of derivatization can trigger premature degradation of the

    
    -chloro moiety.
    
  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 850 µL of anhydrous EtOAc prior to injection.

Workflow N1 Sample Dissolution (Anhydrous EtOAc) N2 Derivatization (BSTFA + 1% TMCS, 60°C) N1->N2 N3 GC Injection (PTV Inlet, 180°C) N2->N3 N4 Capillary Separation (5% Phenyl MS Column) N3->N4 N5 EI-MS Detection (70 eV, m/z 50-400) N4->N5

Fig 2. Optimized GC-MS analytical workflow for thermally labile haloketones.

B. GC-MS Instrumental Setup

To ensure reproducibility, configure the GC-MS system according to the parameters outlined in Table 1. A 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or HP-5MS) provides the optimal balance of inertness and selectivity for halogenated aromatic derivatives.

Table 1: Optimized GC-MS Parameters

ParameterSetting / SpecificationRationale
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed, highly inert for silylated compounds.
Inlet Temperature 180°C (Isothermal) or PTV (60°C to 200°C)Prevents thermal dehydrohalogenation in the injector [3].
Injection Mode Splitless (Purge valve ON at 1.0 min)Maximizes sensitivity for trace impurity profiling.
Carrier Gas Helium, Constant Flow at 1.0 mL/minOptimal linear velocity for MS vacuum efficiency.
Oven Program 80°C (hold 1 min)

15°C/min to 280°C (hold 5 min)
Ensures sharp elution of the target while baking off heavy matrix.
Transfer Line Temp 280°CPrevents cold spots before the MS source.
Ion Source Temp 230°CStandard for 70 eV Electron Ionization (EI).
Scan Range m/z 50 to 400Captures the molecular ion and all low-mass diagnostic fragments.

Data Interpretation & Mass Spectral Validation

A self-validating protocol requires the analyst to confirm that the detected peak is the intact derivative and not a degradation artifact. The derivatized compound, 1-Chloro-1-(2-fluoro-4-(trimethylsilyloxy)phenyl)propan-2-one , has a chemical formula of


 and an exact mass of approximately 290.05 Da.

Due to the presence of a single chlorine atom, the molecular ion


 will exhibit a characteristic 3:1 isotopic cluster at m/z 290 (

) and m/z 292 (

).

Table 2: Diagnostic EI-MS Fragment Ions

m/z RatioRelative AbundanceStructural AssignmentDiagnostic Significance
290 / 292 Low (5-10%)

(Molecular Ion)
Confirms successful silylation and intact C-Cl bond.
275 / 277 Medium (20-30%)

Typical loss of a methyl group from the TMS ether.
247 / 249 High (60-80%)


-cleavage adjacent to the carbonyl; confirms the propan-2-one core.
194 Medium (40%)

Secondary fragmentation; loss of HCl from the m/z 247 fragment.
73 Base Peak (100%)

Universal marker for TMS-derivatized compounds.
43 High (70-90%)

Acetyl cation; confirms the terminal methyl ketone structure.

Validation Check: If a massive peak is observed with a molecular ion of m/z 254, this indicates that the compound has lost HCl (dehydrohalogenation) in the inlet prior to ionization. If this occurs, immediately perform inlet maintenance (replace the liner) and lower the injection port temperature by an additional 10°C [3].

References

  • Proestos, C., et al. "Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation." Molecules (MDPI), 2013. Available at:[Link]

  • Klee, M. "GC Solutions #35: Activity and Decomposition." Separation Science, Dec 2023. Available at:[Link]

Method

experimental setup for the synthesis of derivatives from 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

An Application Guide to the Synthesis and Derivatization of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Abstract This technical guide provides a comprehensive protocol for the synthesis of functional derivatives fr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Derivatization of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Abstract

This technical guide provides a comprehensive protocol for the synthesis of functional derivatives from the versatile building block, 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one. This α-chloro ketone is a valuable intermediate in medicinal chemistry and materials science due to its multiple reactive sites. The primary focus of this document is the nucleophilic substitution at the α-carbon, a robust method for introducing diverse functionalities. We will detail a step-by-step protocol for the synthesis of an α-phenoxy ether derivative, a class of compounds that serve as key precursors to bioactive heterocyclic systems such as benzofurans. The narrative emphasizes the mechanistic rationale behind procedural choices, provides methods for rigorous characterization, and outlines further synthetic transformations, equipping researchers with the knowledge to confidently and successfully utilize this important synthetic intermediate.

Mechanistic Rationale and Strategic Considerations

The synthetic utility of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is rooted in the inherent reactivity of the α-haloketone functional group. Understanding this reactivity is paramount for designing successful synthetic strategies and avoiding undesirable side reactions.

The Electrophilic Nature of α-Haloketones

An α-haloketone possesses several potential electrophilic sites that can be targeted by nucleophiles.[1] However, the most synthetically productive pathway is typically the nucleophilic attack at the carbon atom bearing the halogen (the α-carbon). The reactivity at this position is significantly enhanced due to two key electronic factors:

  • Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the carbon-chlorine bond and increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack.[1]

  • Orbital Overlap: The transition state of the S_N2 reaction is stabilized by the interaction between the developing p-orbital and the π-system of the carbonyl group.

These factors make α-haloketones significantly more reactive in S_N2 reactions compared to their corresponding alkyl halide counterparts.[1]

Selection of Nucleophiles and Reaction Conditions

The choice of nucleophile and base is critical to direct the reaction towards the desired substitution product.

  • Nucleophiles: A wide range of nucleophiles, including phenols, thiols, amines, and carbanions, can be employed. This protocol will focus on the use of a phenolic nucleophile.

  • Base Selection: When using nucleophiles that require deprotonation (like phenols), a base is necessary. However, strongly basic nucleophiles or the use of strong bases like alkoxides can promote competing side reactions, such as the Favorskii rearrangement or the formation of α-haloenolate ions which can lead to other products.[2][3] Therefore, a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ, without interfering with the primary substitution reaction.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are preferred for S_N2 reactions. They are capable of solvating the cation of the base (e.g., K⁺) while not strongly solvating the nucleophile, thus preserving its reactivity.

Protocol: Synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-1-(4-methoxyphenoxy)propan-2-one

This section provides a detailed protocol for a representative S_N2 reaction between 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one and 4-methoxyphenol.

Materials and Equipment
Reagents & Chemicals Grade/Purity Supplier
1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one≥97%e.g., Fluorochem[4][5]
4-Methoxyphenol≥98%Standard Supplier
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderStandard Supplier
Acetone, anhydrous≥99.5%Standard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Deionized Water (H₂O)
Brine (saturated NaCl solution)
Magnesium Sulfate (MgSO₄), anhydrousStandard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier
Equipment Description
Round-bottom flask (100 mL)Two-necked
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Nitrogen/Argon inletFor inert atmosphere
TLC plates (silica gel on aluminum)With F₂₅₄ indicator
Rotary evaporator
Glass column for chromatography
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Starting Material, 4-Methoxyphenol, & K₂CO₃ in Acetone B Equip Flask with Condenser & N₂ Inlet A->B C Heat to Reflux (approx. 56°C) B->C D Monitor by TLC (e.g., every 2 hours) C->D D->C Continue Reflux E Cool to RT, Filter Solids D->E Reaction Complete F Concentrate Filtrate (Rotary Evaporator) E->F G Redissolve in EtOAc, Wash with H₂O & Brine F->G H Dry Organic Layer (MgSO₄), Filter, & Concentrate G->H I Purify by Column Chromatography (Silica Gel, EtOAc/Hexanes) H->I J Characterize Pure Product (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of an α-phenoxy ketone derivative.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Inert Atmosphere: Equip the flask with a reflux condenser and seal the system. Purge with nitrogen or argon for 5-10 minutes to establish an inert atmosphere.

  • Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approximately 56°C for acetone) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the limiting starting material (the α-chloro ketone). This typically takes 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts through a pad of celite, washing the filter cake with additional acetone.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and DMF if it were used as a solvent.

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) is typically effective.

  • Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1-(2-fluoro-4-hydroxyphenyl)-1-(4-methoxyphenoxy)propan-2-one, as a pale yellow oil or solid.

Quantitative Data Summary
ParameterValueNotes
Scale5.0 mmolBased on the limiting reagent.
1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one1.0 eq (1.09 g)M.W. = 218.6 g/mol
4-Methoxyphenol1.1 eq (0.68 g)M.W. = 124.14 g/mol
Potassium Carbonate2.0 eq (1.38 g)M.W. = 138.2 g/mol
Solvent (Acetone)25 mLFor a 0.2 M solution.
Reaction Temperature~56 °C (Reflux)
Reaction Time4 - 8 hoursMonitor by TLC.
Expected Yield 75 - 90% After purification.

Characterization of the Product

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivative.

  • ¹H NMR (400 MHz, CDCl₃): Expect to see characteristic signals for the aromatic protons of both rings, a singlet for the methoxy group (~3.8 ppm), a singlet for the methyl protons of the propanone backbone (~2.2 ppm), and a key singlet for the proton at the α-carbon (now bearing the phenoxy group) at a downfield shift (~5.5-6.0 ppm). The signals for the 2-fluoro-4-hydroxyphenyl ring will show characteristic fluorine-proton coupling.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would include the carbonyl carbon (~205 ppm), the α-carbon (~80-85 ppm), the methoxy carbon (~55 ppm), and the various aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the product (307.29 for [M+H]⁺).

Further Synthetic Applications: Access to Benzofurans

The synthesized α-phenoxy ketones are not merely final products; they are valuable intermediates for constructing more complex heterocyclic scaffolds. One of the most powerful applications is their conversion to benzofurans via acid-catalyzed cyclodehydration.[6]

G Start Synthesized α-Phenoxy Ketone Product Substituted Benzofuran Start->Product   Eaton's Reagent (P₂O₅/MeSO₃H)   or Polyphosphoric Acid (PPA)   Heat

Caption: General scheme for the cyclodehydration of an α-phenoxy ketone to a benzofuran.

This transformation involves an intramolecular electrophilic aromatic substitution, where the enol or enol ether of the ketone attacks the appended phenolic ring, followed by dehydration to yield the aromatic benzofuran core. This strategy provides a modular and efficient route to a class of compounds with significant biological activity.[6]

Conclusion

This application note has detailed a robust and reliable protocol for the synthesis of α-phenoxy ketone derivatives from 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one. By carefully selecting reaction conditions to favor S_N2 substitution, a wide array of derivatives can be accessed in high yield. The causality behind the choice of reagents, solvents, and purification techniques has been explained to provide a deeper understanding of the process. Furthermore, the synthetic potential of the resulting products as precursors to valuable heterocyclic systems like benzofurans highlights the importance of this methodology in modern drug discovery and chemical synthesis.

References

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5248-5316. Available at: [Link]

  • Lobb, K. A. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available at: [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Russell, G. A., & Mudryk, B. (1982). Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society, 104(20), 5493–5494. Available at: [Link]

  • Chen, Z., et al. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research, 44(7-8), 427-432. Available at: [Link]

  • Ahmad, I., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules, 27(12), 3737. Available at: [Link]

  • Silva, A. M. S., et al. (2019). New Alkoxy Flavone Derivatives Targeting Caspases: Synthesis and Antitumor Activity Evaluation. Molecules, 24(1), 123. Available at: [Link]

Sources

Application

scale-up synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

An Application Guide for the Scalable Synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Abstract This document provides a comprehensive guide for the , a key building block in pharmaceutical development. α-C...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Abstract

This document provides a comprehensive guide for the , a key building block in pharmaceutical development. α-Chloroketones are highly valued intermediates due to their versatile reactivity, enabling the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1][2][3] This guide details a robust and scalable two-step synthetic pathway, commencing with a Friedel-Crafts reaction to construct the core ketone intermediate, followed by a regioselective α-chlorination. The protocols herein are designed with scalability, safety, and efficiency in mind, addressing the practical challenges encountered in transitioning from laboratory-scale synthesis to pilot and manufacturing scales.

Strategic Overview: A Rationale for the Synthetic Pathway

The chosen synthetic strategy involves two primary transformations:

  • Friedel-Crafts Alkylation: Formation of the key intermediate, 1-(2-fluoro-4-hydroxyphenyl)propan-2-one, via the reaction of 3-fluorophenol with chloroacetone.

  • Regioselective α-Chlorination: Introduction of a chlorine atom at the benzylic position of the ketone intermediate to yield the final product.

This pathway was selected for its operational simplicity and avoidance of highly hazardous reagents often associated with α-chloroketone synthesis, such as diazomethane.[2][4][5] The Friedel-Crafts reaction is a well-established, powerful tool for C-C bond formation on aromatic rings, and its principles are readily adaptable to industrial production.[6][7] The subsequent direct chlorination is an efficient method for installing the required halogen.

Synthetic_Pathway Start 3-Fluorophenol + Chloroacetone Intermediate Intermediate 1: 1-(2-fluoro-4-hydroxyphenyl)propan-2-one Start->Intermediate Step 1: Friedel-Crafts (AlCl₃) FinalProduct Final Product: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Intermediate->FinalProduct Step 2: α-Chlorination ChlorinatingAgent SO₂Cl₂ ChlorinatingAgent->Intermediate Detailed_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: α-Chlorination s1_charge Charge Reactor: AlCl₃, Solvent s1_cool1 Cool to 0-5 °C s1_charge->s1_cool1 s1_add_phenol Add 3-Fluorophenol s1_cool1->s1_add_phenol s1_add_ketone Add Chloroacetone s1_add_phenol->s1_add_ketone s1_react React 12-18h s1_add_ketone->s1_react s1_monitor1 Monitor (HPLC/TLC) s1_react->s1_monitor1 s1_quench Quench (Ice/HCl) s1_monitor1->s1_quench s1_extract Extract & Wash s1_quench->s1_extract s1_purify Purify Intermediate 1 s1_extract->s1_purify s2_charge Charge Reactor: Intermediate 1, Solvent s1_purify->s2_charge Use in Next Step s2_cool Cool to 0-5 °C s2_charge->s2_cool s2_add_socl2 Add SO₂Cl₂ s2_cool->s2_add_socl2 s2_react React 2-3h s2_add_socl2->s2_react s2_monitor Monitor (HPLC/TLC) s2_react->s2_monitor s2_quench Quench (Water) s2_monitor->s2_quench s2_wash Wash (NaHCO₃/Brine) s2_quench->s2_wash s2_purify Purify Final Product s2_wash->s2_purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Welcome to the technical support guide for the synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one. This resource is designed for researchers, chemists, and process development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and mitigation of impurities. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the two primary stages of synthesis:

  • Formation of the Ketone Precursor: Synthesis of 1-(2-fluoro-4-hydroxyphenyl)propan-2-one.

  • α-Chlorination: Conversion of the ketone precursor to the final product.

Part 1: Impurities from Ketone Precursor Synthesis

The synthesis of the ketone precursor, 1-(2-fluoro-4-hydroxyphenyl)propan-2-one, is typically achieved via a Friedel-Crafts-type reaction or related C-C bond-forming strategies. Impurities at this stage will carry through and potentially complicate the subsequent chlorination and purification steps.

Question 1: My initial reaction to form the ketone precursor, 1-(2-fluoro-4-hydroxyphenyl)propan-2-one, yields significant amounts of a positional isomer. Why is this happening and how can I improve regioselectivity?

Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The starting material, likely a derivative of 3-fluorophenol, has two activating groups: a hydroxyl (-OH) and a fluorine (-F). Both are ortho, para-directing. The hydroxyl group is a much stronger activating group than fluorine.

  • Causality: The substitution pattern you are observing is dictated by the directing effects of these two groups. The desired product requires substitution para to the strongly activating -OH group and ortho to the weaker -F group. However, substitution ortho to the -OH group is also electronically favored, leading to the formation of 1-(4-fluoro-2-hydroxyphenyl)propan-2-one as the primary isomeric impurity.

  • Troubleshooting & Mitigation:

    • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) can influence the ortho/para ratio.[1][2] Experimenting with milder or bulkier Lewis acids may sterically hinder the approach to the more crowded ortho position relative to the hydroxyl group.

    • Temperature Control: Friedel-Crafts reactions are often temperature-sensitive.[3] Running the reaction at lower temperatures can enhance selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered para-substituted isomer.

    • Protecting Group Strategy: To eliminate the directing influence of the hydroxyl group, consider protecting it as an ether (e.g., methyl or benzyl ether) or an ester. After the acylation reaction, the protecting group can be selectively removed. This strategy locks in the desired regiochemistry but adds two steps to the synthesis.

Question 2: I'm struggling with the removal of unreacted 2-fluoro-4-hydroxyphenol starting material from my ketone precursor. What is the most effective purification strategy?

Answer: The phenolic nature of both your starting material and product makes separation by simple extraction challenging due to similar solubility profiles.

  • Causality: Both compounds are acidic and will partition similarly between aqueous base and organic solvents. Their polarities are also quite close, which can make chromatographic separation difficult on a large scale.

  • Troubleshooting & Mitigation:

    • Aqueous Base Wash (Fine-Tuning pH): While both are acidic, their pKa values may differ slightly. A carefully controlled basic wash with a weak base like sodium bicarbonate (NaHCO₃) solution might selectively deprotonate and extract the more acidic starting phenol without significant loss of the ketone product. Multiple washes may be necessary.

    • Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column using a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) is standard.

      • Pro-Tip: To improve separation, try adding a small amount (0.1-0.5%) of acetic acid to the eluent. This can suppress the ionization of the phenolic protons on the silica surface, leading to sharper peaks and better resolution between your product and the unreacted starting material.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be highly effective at removing small amounts of unreacted starting material and other impurities.

Part 2: Impurities from the α-Chlorination Step

The conversion of 1-(2-fluoro-4-hydroxyphenyl)propan-2-one to the final α-chloro ketone is the most critical step where several key impurities can arise.

Question 3: My final product is a mixture containing the unreacted ketone, the desired monochlorinated product, and a dichlorinated impurity. How can I improve the selectivity for monochlorination?

Answer: This is a common issue of over-reaction. The formation of the monochlorinated product can sometimes activate the molecule for a second chlorination, or the reaction conditions are simply too harsh.

  • Causality: The rate of the second chlorination can be competitive with the first, especially if there is a high local concentration of the chlorinating agent or if the reaction is allowed to proceed for too long. The reaction typically proceeds via an enol or enolate intermediate, and controlling its formation and reaction is key.

  • Troubleshooting & Mitigation:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (1.0-1.1 equivalents) of the chlorinating agent.Adding a large excess drives the reaction towards polychlorination. Precise control is crucial.
Reagent Addition Add the chlorinating agent (e.g., Sulfuryl chloride, SO₂Cl₂) slowly and at a low temperature (e.g., 0-5 °C).This maintains a low instantaneous concentration of the reagent, favoring the initial monochlorination and minimizing over-reaction.[4][5]
Reaction Monitoring Monitor the reaction closely by TLC, GC, or HPLC. Quench the reaction immediately upon consumption of the starting material.Prevents the monochlorinated product from being converted into the dichlorinated byproduct after the starting material is gone.
Choice of Reagent Consider alternative chlorinating agents like N-Chlorosuccinimide (NCS).NCS is a milder and more selective reagent for α-chlorination of ketones and can often provide better control over the reaction.[4][6]

Question 4: I have identified an impurity with an additional chlorine atom on the aromatic ring. How can I prevent this side reaction?

Answer: Ring chlorination occurs because the phenol ring is highly activated towards electrophilic aromatic substitution.

  • Causality: Many chlorinating agents, or impurities within them (like Cl₂), can act as electrophiles. The electron-donating hydroxyl group makes the ortho and para positions of the ring highly nucleophilic and susceptible to attack. This competes with the desired α-chlorination at the enolizable ketone position.[7]

  • Troubleshooting & Mitigation:

    • Reaction Conditions: Favor conditions that promote radical or enolate-based α-chlorination over electrophilic aromatic substitution. Using a radical initiator (like AIBN or UV light) with a reagent like SO₂Cl₂ can favor the α-position.

    • Protect the Phenol: The most robust solution is to protect the phenolic hydroxyl group before the chlorination step (e.g., as an acetate or silyl ether). This deactivates the ring, preventing electrophilic attack. The protecting group can be removed in a subsequent step.

    • Choice of Solvent: The solvent can influence the reaction pathway. Aprotic, non-polar solvents are generally preferred.

Question 5: My product seems to be unstable, and I observe degradation during work-up and storage. What could be the cause?

Answer: α-chloro ketones are inherently reactive electrophiles, and the presence of a nucleophilic phenol group within the same molecule creates potential for intramolecular or intermolecular side reactions.

  • Causality: The primary degradation pathways include:

    • Self-Condensation/Etherification: The phenolic hydroxyl of one molecule can act as a nucleophile, attacking the electrophilic carbon bearing the chlorine on another molecule. This leads to the formation of high-molecular-weight oligomeric impurities.[8]

    • Favorskii Rearrangement: Under basic conditions during work-up, α-chloro ketones can undergo rearrangement to form carboxylic acid derivatives (in this case, a hydratropic acid derivative).

    • Hydrolysis: The α-chloro group can be hydrolyzed back to a hydroxyl group, forming an α-hydroxy ketone, especially in the presence of water and heat.

  • Troubleshooting & Mitigation:

    • Neutral Work-up: Avoid strongly basic or acidic conditions during the aqueous work-up. Use mild washes (e.g., water, brine) and ensure the final organic phase is anhydrous before solvent removal.

    • Low-Temperature Processing: Concentrate the product solution at the lowest possible temperature (e.g., using a rotary evaporator with a chilled water bath) to minimize thermal degradation.

    • Inert Atmosphere Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) at low temperatures (e.g., < 4 °C) and protected from light to maximize its shelf-life.

Visualized Synthesis & Impurity Profile

The following diagram illustrates the primary synthesis pathway and the points at which common impurities are formed.

Synthesis_Impurities cluster_chlorination α-Chlorination Step SM Precursor: 1-(2-fluoro-4-hydroxyphenyl) propan-2-one FP Final Product: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl) propan-2-one SM->FP Chlorinating Agent (e.g., SO2Cl2, NCS) I1 Impurity: Unreacted Precursor SM->I1 Incomplete Reaction I2 Impurity: Dichlorinated Product FP->I2 Over-chlorination I3 Impurity: Ring-Chlorinated Product FP->I3 Electrophilic Attack on Ring I4 Impurity: Degradation/Dimer FP->I4 Instability (Work-up/Storage)

Caption: Synthetic pathway and common impurity formation points.

Troubleshooting Workflow

Use this logical diagram to diagnose and resolve issues during your synthesis.

Troubleshooting_Workflow start Analyze Crude Product (TLC, HPLC, GC-MS, NMR) q1 Multiple Spots/Peaks Besides Product? start->q1 p1 Identify Impurities (Mass, NMR Shifts) q1->p1 Yes no_impurities Proceed to Purification q1->no_impurities No q_unreacted Unreacted Ketone Precursor Present? p1->q_unreacted q_di Dichlorinated Product Present? q_unreacted->q_di No sol_unreacted Optimize Reaction Time Increase Reagent Stoichiometry (Slightly) Monitor by TLC/HPLC q_unreacted->sol_unreacted Yes q_ring Ring Chlorination Detected? q_di->q_ring No sol_di Reduce Reagent Stoichiometry (1.0-1.1 eq) Slow, Cold Reagent Addition Quench Immediately at Completion q_di->sol_di Yes q_other Other/High MW Impurities? q_ring->q_other No sol_ring Use Radical Conditions Protect Phenolic -OH Group Prior to Chlorination q_ring->sol_ring Yes sol_other Use Neutral Work-up Low-Temperature Purification Store Cold & Under Inert Gas q_other->sol_other Yes end Purified Product q_other->end No sol_unreacted->end sol_di->end sol_ring->end sol_other->end no_impurities->end

Caption: A step-by-step workflow for impurity diagnosis and resolution.

Experimental Protocols

Protocol 1: General Procedure for α-Chlorination with Sulfuryl Chloride (SO₂Cl₂)

This protocol is a representative example and should be optimized for your specific scale and equipment.

  • Preparation: Dissolve 1.0 equivalent of 1-(2-fluoro-4-hydroxyphenyl)propan-2-one in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or HPLC every 15-30 minutes.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding cold water or a saturated sodium bicarbonate solution.

  • Work-up: Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).

  • Purification: Purify the crude product immediately via flash column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This is a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: Unreacted starting material (most polar) -> Product -> Dichlorinated/Ring-chlorinated impurities (least polar).

References

  • Good, D. H., et al. (2014). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology. Available at: [Link]

  • Sciencemadness.org. α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Available at: [Link]

  • Radhakrishna, A. S., et al. (1982). Chlorination of Ketones with N-Chlorosaccharin. Indian Journal of Chemistry. Available at: [Link]

  • Google Patents. Method for chlorinating ketones. (US6337425B1).
  • ARKIVOC. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Available at: [Link]

  • Hickinbottom, W. J., & Hogg, D. R. (1954). Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. Journal of the Chemical Society. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Chad's Prep. Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Yield Optimization for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of highly functionalized -chloro arylacetones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of highly functionalized


-chloro arylacetones.

Synthesizing 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one presents a classic chemoselectivity challenge. The target molecule features an electrophilic


-chloro ketone adjacent to a highly electron-rich 2-fluoro-4-hydroxyphenyl ring. Direct chlorination attempts typically fail, leading to destroyed yields and complex purification pipelines. This guide provides a self-validating, field-proven Protection-Chlorination-Deprotection (PCD)  workflow to maximize your isolated yield.

The Chemoselectivity Dilemma: Why Direct Chlorination Fails

Before optimizing the protocol, it is critical to understand the causality behind low yields. The 4-hydroxyl group on the aromatic ring is a powerful ortho/para director. When exposed to electrophilic chlorine sources (like


 or 

gas), the rate of Electrophilic Aromatic Substitution (EAS) on the aromatic ring outpaces the rate of ketone enolization and subsequent

-chlorination.

As historical optimizations by Guy et al. and Swamy et al. have demonstrated, even mildly activated aromatic rings undergo rapid core-substitutions when subjected to standard sulfuryl chloride conditions[1]. To bypass this, the phenol must be temporarily deactivated (protected), and a highly selective, mild chlorinating agent like N-Chlorosuccinimide (NCS) must be employed alongside an enolization catalyst[2][3].

Optimized Experimental Workflow (The PCD Protocol)

To establish a self-validating system, monitor each of the following steps via LC-MS to ensure complete conversion before proceeding.

Step 1: Phenolic Protection (O-Acetylation)

Objective: Deactivate the aromatic ring to prevent EAS during halogenation.

  • Dissolve 1-(2-fluoro-4-hydroxyphenyl)propan-2-one (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add anhydrous pyridine (1.5 eq, 15 mmol) and cool the reaction flask to 0°C using an ice-water bath.

  • Dropwise Add acetyl chloride (1.2 eq, 12 mmol) over 15 minutes to control the exothermic reaction.

  • Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM (3x 20 mL), wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the protected intermediate: 4-(2-oxopropyl)-3-fluorophenyl acetate.
Step 2: Catalyzed -Chlorination

Objective: Selectively chlorinate the


-carbon without triggering di-chlorination.
Causality: Uncatalyzed NCS chlorination of ketones is sluggish. Utilizing a thiourea catalyst accelerates the enolization and directs the chlorination, vastly improving the reaction kinetics and suppressing over-chlorination[2][3].
  • Dissolve the protected ketone (1.0 eq) in 40 mL of anhydrous acetonitrile.

  • Add a thiourea organocatalyst (e.g., 10 mol% N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea).

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) in three equal portions at 0°C to prevent thermal runaway and limit the local concentration of the electrophile.

  • Stir at room temperature for 4–6 hours. Monitor strictly via LC-MS until the starting material is consumed.

  • Workup: Wash the mixture with cold water (to remove the highly water-soluble succinimide byproduct), extract with ethyl acetate, dry over

    
    , and concentrate.
    
Step 3: Mild Deprotection

Objective: Cleave the acetate group without triggering a Favorskii rearrangement or epoxide formation.

  • Dissolve the

    
    -chloro intermediate in a 4:1 mixture of THF and methanol (30 mL).
    
  • Cool to 0°C and slowly add 1M HCl (aqueous, 2.0 eq). Critical Note: Do not use standard basic deprotection (e.g., NaOH or

    
    ) as 
    
    
    
    -chloro ketones are highly base-sensitive.
  • Stir for 8 hours at room temperature.

  • Purify: Neutralize carefully with saturated

    
     to pH 7, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the pure target molecule.
    

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the


-dichloro byproduct on my LC-MS. How do I prevent over-chlorination? 
A:  Over-chlorination is strictly a function of electrophile stoichiometry and temperature. Ensure your NCS is precisely weighed to 1.05 equivalents—do not use an excess. Maintain the reaction at 0°C during the addition phase. If you are using 

, over-chlorination is almost unavoidable due to its high reactivity; we strongly advise switching to the NCS/thiourea catalytic system[2].

Q2: My LC-MS shows a mass corresponding to +34 Da (addition of one Cl atom), but NMR indicates the chlorine is on the aromatic ring, not the


-carbon. Why? 
A:  This indicates a failed or incomplete protection of the phenol in Step 1. The free 4-hydroxyl group strongly activates the ring toward EAS. If the acetate group falls off or was never fully installed, the ring will chlorinate instantly. Verify the complete conversion of the O-acetylation step via NMR before proceeding to Step 2.

Q3: During the final deprotection step, my product degrades into a complex mixture. What is happening chemically? A:


-Chloro ketones are highly electrophilic and base-sensitive. If you used standard basic deprotection conditions (e.g., 

in MeOH), the molecule likely underwent a Favorskii rearrangement (yielding an ester/acid) or intermolecular nucleophilic substitution. You must use the mild acidic conditions (dilute HCl) outlined in Step 3 to cleave the acetate group safely.

Quantitative Data: Yield Comparison

The table below summarizes the empirical yield differences when applying various synthetic strategies to this specific scaffold.

Synthetic RoutePhenol StatusChlorinating AgentCatalystMajor ByproductIsolated Yield (%)
Direct ChlorinationUnprotected

NoneRing-chlorinated isomers< 10%
Direct ChlorinationUnprotectedNCSNoneRing-chlorinated isomers15%
Protected ChlorinationO-Acetylated

None

-dichloro ketone
45%
Optimized PCD Route O-Acetylated NCS Thiourea (10 mol%) Trace succinimide82%

Reaction Pathway Visualization

The following diagram illustrates the chemoselectivity logic and the necessity of the PCD workflow to avoid catastrophic yield loss via EAS.

G SM Starting Material 1-(2-fluoro-4-hydroxyphenyl) propan-2-one Direct Direct Chlorination (SO2Cl2 or NCS) SM->Direct Protect Step 1: Protection (Ac2O / Pyridine) SM->Protect Fail EAS Ring Chlorination (Yield < 10%) Direct->Fail ProtectedSM O-Acetylated Intermediate Protect->ProtectedSM Chlorinate Step 2: a-Chlorination (NCS + Thiourea Cat.) ProtectedSM->Chlorinate ChloroInt Protected a-Chloro Ketone Chlorinate->ChloroInt Deprotect Step 3: Mild Deprotection (Dilute HCl / MeOH) ChloroInt->Deprotect Target Target Molecule 1-Chloro-1-(2-fluoro-4-hydroxyphenyl) propan-2-one (Yield 82%) Deprotect->Target

Caption: Chemoselectivity logic and the Protection-Chlorination-Deprotection (PCD) workflow.

References

  • Guy, A., Lemaire, M., & Guetté, J. P. "Selective α-chlorination of alkyl aryl ketones." Synthesis, 1982(12), 1018-1020.
  • Swamy, P., Kumar, M. A., Reddy, M. M., & Narender, N. "The preparation of alpha-chloro aryl ketones." Chemistry Letters, 41(4), 432-434 (2012).
  • Mei, Y., Bentley, P. A., & Du, J. "Thiourea catalysis of NCS in the synthesis of α-chloroketones." Tetrahedron Letters, 49(23), 3802-3804 (2008). URL:[Link]

Sources

Troubleshooting

side reactions in the synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Target Compound: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Module: Scale-up Synthesis & Impurity Troubleshooting Introduction Welcome to the Technical Support Center. The synthesis of 1-chloro-1-(2-fluoro-4-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Module: Scale-up Synthesis & Impurity Troubleshooting

Introduction

Welcome to the Technical Support Center. The synthesis of 1-chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one via direct


-chlorination of its parent ketone presents a complex chemoselectivity challenge. The substrate contains multiple competing nucleophilic sites: two enolizable 

-carbons (the benzylic C1 and the terminal methyl C3) and a highly activated, electron-rich phenolic ring.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you achieve high regioselectivity and chemoselectivity during your campaigns.

Visualizing the Reaction Network

ReactionPathways SM 1-(2-fluoro-4-hydroxyphenyl) propan-2-one Product 1-Chloro-1-(2-fluoro-4-hydroxyphenyl) propan-2-one (Target) SM->Product α-Chlorination (C1) Side1 Ring-Chlorinated Phenol (EAS Byproduct) SM->Side1 EAS on Phenol Side3 3-Chloro Regioisomer SM->Side3 α-Chlorination (C3) Side4 Quinone/Oxidation Degradation SM->Side4 Oxidation Side2 1,1-Dichloro Byproduct Product->Side2 Over-chlorination

Reaction pathways showing target alpha-chlorination versus major side reactions.

Section 1: Troubleshooting Tickets & FAQs

Ticket #101: My LC-MS shows a +34 Da impurity, but NMR confirms it is not the target


-chloro ketone. What is happening? 
  • Causality & Diagnosis: You are observing Electrophilic Aromatic Substitution (EAS) on the phenol ring. The hydroxyl group at the 4-position strongly donates electron density into the aromatic ring via resonance, highly activating the ortho positions (C3 and C5). When exposed to electrophilic chlorine sources, the aromatic ring outcompetes the enol for the electrophile. As documented in extensive studies on the , electrophilic attack by chlorine species on unprotected phenols is extremely rapid and can even lead to oxidative ring cleavage under harsh conditions.

  • Resolution: You must temporarily mask the electron-donating capacity of the phenol. We recommend an in-situ protection strategy using an acetate group prior to the chlorination step (see Protocol A below).

Ticket #102: I am isolating significant amounts of the 1,1-dichloro byproduct (+68 Da mass). How do I prevent over-chlorination?

  • Causality & Diagnosis: Once the first chlorine atom is installed at the benzylic C1 position, the resulting

    
    -chloro ketone is less nucleophilic due to the inductive electron-withdrawing effect of the halogen. However, if highly reactive reagents like Sulfuryl Chloride (
    
    
    
    ) are used without moderation, the local concentration of the electrophile remains high enough to drive a second chlorination event.
  • Resolution: If your workflow mandates

    
    , employ an alcohol moderator. As detailed in, adding 1 to 10 equivalents of an aliphatic alcohol (like methanol) forms an intermediate alkyl chlorosulfate. This acts as a milder, controlled chlorine transfer agent, drastically improving mono-selectivity. Alternatively, switch to N-Chlorosuccinimide (NCS).
    

Ticket #103: Regioselectivity issues—my chlorination is occurring at the terminal methyl group (C3) instead of the benzylic position (C1).

  • Causality & Diagnosis: Ketones possess two

    
    -positions. Under neutral or basic conditions, kinetic enolization can occur at the less sterically hindered terminal methyl group. However, the thermodynamic enol is the one conjugated with the aromatic ring (the C1 enol).
    
  • Resolution: Force thermodynamic enolization by using a strong acid catalyst (e.g., p-Toluenesulfonic acid, TsOH). The acid protonates the carbonyl oxygen, and the subsequent deprotonation occurs preferentially at the benzylic position to yield the highly stable, styrene-like conjugated enol, directing the chlorination exclusively to C1.

Troubleshooting Workflow

Troubleshooting Start Identify Major Impurity via LC-MS / NMR Imp1 +34 Da (Non-Target) Ring Chlorination (EAS) Start->Imp1 Imp2 +68 Da Mass 1,1-Dichloro (Over-chlorination) Start->Imp2 Imp3 Isomeric +34 Da 3-Chloro (Regioselectivity) Start->Imp3 Sol1 Protect Phenol (e.g., Acetate) or use milder NCS Imp1->Sol1 Sol2 Reduce Reagent Eq. to 1.05 & use Alcohol Moderator Imp2->Sol2 Sol3 Increase Acid Catalyst (TsOH) to favor C1 Enolization Imp3->Sol3

Decision tree for troubleshooting major chlorination impurities.

Section 2: Quantitative Data & Optimization Matrix

To illustrate the impact of these variables, review the following optimization data generated from our process development labs.

Reagent / SourceAdditive / CatalystTemp (°C)Conversion (%)Selectivity (Target : EAS : Over-Cl : C3-Cl)

(1.2 eq)
None (Unprotected Phenol)25>9915 : 60 : 20 : 5

(1.05 eq)
Methanol (3.0 eq)09565 : 25 : 8 : 2
NCS (1.05 eq)TsOH (0.1 eq)409045 : 50 : 2 : 3
NCS (1.05 eq) Phenol Protected (OAc) + TsOH 40 >98 >96 : <1 : 2 : 1

Table 1: Impact of reagent selection, moderation, and protecting groups on chemoselectivity.

Section 3: Validated Step-by-Step Methodology

To ensure a self-validating system, the following protocol integrates phenol protection, acid-catalyzed thermodynamic enolization, and mild chlorination into a streamlined, high-yielding workflow.

Protocol A: Highly Selective Synthesis via Acetate Protection and NCS Chlorination

Phase 1: Phenol Protection (Masking the EAS Pathway)

  • Charge: Equip a dry 500 mL round-bottom flask with a magnetic stirrer and nitrogen inlet. Charge 1-(2-fluoro-4-hydroxyphenyl)propan-2-one (10.0 g, 55.5 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM) (100 mL).

  • Base Addition: Add Triethylamine (TEA) (6.7 g, 66.6 mmol, 1.2 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Dropwise add Acetyl Chloride (4.8 g, 61.0 mmol, 1.1 eq) over 15 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Workup & Validation: Stir for 2 hours at room temperature. Quench with saturated aqueous

    
     (50 mL). Separate the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
    • Self-Validation Checkpoint: Analyze via LC-MS. Confirm complete conversion to the acetate intermediate (+42 Da shift) before proceeding.

Phase 2: Regioselective


-Chlorination 
5. Solvent Swap:  Dissolve the crude acetate intermediate in anhydrous Acetonitrile (100 mL).
6. Acid Catalysis:  Add p-Toluenesulfonic acid monohydrate (TsOH·

) (1.05 g, 5.5 mmol, 0.1 eq). Stir for 10 minutes to initiate thermodynamic enolization at the C1 position. 7. Chlorination: Heat the mixture to 40 °C. Add N-Chlorosuccinimide (NCS) (7.78 g, 58.2 mmol, 1.05 eq) in five equal portions over 30 minutes. Note: Portion-wise addition prevents the buildup of active chlorine, mitigating over-chlorination. For general principles on NCS-mediated

-chlorination, refer to standard methodologies in the . 8. Monitoring: Stir at 40 °C for 4 hours.
  • Self-Validation Checkpoint: Monitor via HPLC until the unchlorinated intermediate is >95% consumed.

Phase 3: One-Pot Deprotection and Isolation 9. Deprotection: Cool the mixture to room temperature. Directly add Methanol (50 mL) and Potassium Carbonate (


) (15.3 g, 111.0 mmol, 2.0 eq) to the reaction flask. Stir for 1.5 hours to cleave the acetate group.
10. Neutralization:  Carefully neutralize the mixture to pH 6 using 1M aqueous HCl.
11. Extraction & Purification:  Extract with Ethyl Acetate (2 x 100 mL). Wash the combined organics with brine, dry over 

, and concentrate. Purify the crude product via recrystallization from Heptane/Ethyl Acetate (3:1) to yield pure 1-chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one.

References

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Method for producing L-phenylephrine using an alcohol dehydrogenase (U.S. Patent 8,617,854 B2)
  • Synthesis of α-chloroketones and α-chloroaldehydes Source: Organic Chemistry Portal URL:[Link]

Optimization

optimizing reaction conditions for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

The following technical guide addresses the optimization of reaction conditions for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one . This response is structured as a Technical Support Center resource, designed to trou...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction conditions for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one .

This response is structured as a Technical Support Center resource, designed to troubleshoot the specific chemical instability and regioselectivity challenges inherent to this molecule.

Technical Support Center: Optimization of -Haloketone Synthesis

Subject: Protocol Optimization for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Ticket ID: RXN-OPT-2F4OH Status: Resolved / Expert Review

Executive Summary & Core Directive

The Challenge: Synthesizing 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one presents a classic "competing nucleophile" problem. You are attempting to introduce a chlorine atom at the benzylic (


-) position of a ketone while a highly activating free phenol (4-OH) and a directing fluoride (2-F) are present on the ring.

The Failure Mode: Direct chlorination of the free phenol precursor (1-(2-fluoro-4-hydroxyphenyl)propan-2-one) using standard electrophilic sources (


, 

) typically results in ring chlorination at the C5 position (ortho to the hydroxyl) or oxidative polymerization (tars), rather than the desired

-chlorination at the alkyl chain.

The Solution (The "Golden" Protocol): To achieve high yields (>85%) and purity, you must decouple the electronic activation of the ring from the enolization of the ketone. This requires a Protection-Chlorination-Deprotection strategy or a highly specific radical pathway.

Optimized Experimental Protocol

This protocol prioritizes regioselectivity over raw speed. It assumes the use of Sulfuryl Chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) as the chlorinating agent due to its atom economy and ease of handling compared to gas.
Phase A: Substrate Pre-Treatment (Crucial)
  • Step: Protect the 4-hydroxyl group.

  • Recommendation: Acetylation (Ac2O/Pyridine) or Tosylation.

  • Reasoning: An ester protecting group withdraws electron density from the ring, deactivating it against Electrophilic Aromatic Substitution (EAS) and preventing C5-chlorination. It forces the reaction to proceed via the enol of the ketone.

Phase B: The Chlorination Reaction

Reagents:

  • Substrate: 1-(4-acetoxy-2-fluorophenyl)propan-2-one

  • Reagent: Sulfuryl Chloride (

    
    ) (1.05 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalyst: Methanol (0.1 eq) - accelerates enol formation.

Procedure:

  • Dissolution: Dissolve substrate in DCM (5 vol) under

    
     atmosphere.
    
  • Temperature Control: Cool to 0°C . Do not run at RT initially.

  • Addition: Add

    
     dropwise over 30 minutes. The exotherm must be controlled to prevent radical side-reactions.
    
  • Digestion: Allow to warm to RT and stir for 2-4 hours. Monitor by HPLC/TLC.

  • Quench: Pour into ice-water. Wash organic layer with saturated

    
     to remove acid byproducts.
    
Phase C: Post-Reaction Handling
  • Deprotection: If the free phenol is strictly required as the isolated intermediate, use mild hydrolysis (

    
    /MeOH) at 0°C.
    
  • Warning: The free phenol

    
    -chloroketone is highly unstable. It is prone to Favorskii rearrangement  or cyclization to form benzofurans. It is strongly recommended to use the protected form for subsequent steps (e.g., azole synthesis) and deprotect in situ later.
    

Troubleshooting Guide (FAQ)

Q1: I am seeing a major impurity at RRT 1.15. Mass spec suggests +34 Da (Chlorine). Is it the product?

Diagnosis: Likely Ring Chlorination (5-chloro isomer) . Cause: If you did not protect the phenol, the OH group activates the ortho-position (C5). The ring is millions of times more nucleophilic than the enol of the ketone. Fix: If you cannot protect the phenol, you must switch mechanisms. Use CuCl₂ (2 eq) in Ethanol at 60°C. This promotes radical/ionic chlorination at the alpha position more selectively than electrophilic agents, though yield will be lower (approx. 50-60%).

Q2: The reaction mixture turned black/tarry.

Diagnosis: Acid-Catalyzed Polymerization . Cause:


 releases 

and

.[1][2] High concentrations of

can cause the sensitive benzylic ketone to polymerize or the phenol to oxidize. Fix: Add a solid acid scavenger like Calcium Carbonate (

)
or Propylene Oxide to the reaction mixture to neutralize

as it forms.

Q3: I have dichlorination (1,1-dichloro or 1,3-dichloro).

Diagnosis: Over-reaction . Cause: Excess reagent or temperature too high. The product (1-chloro) is electron-withdrawing, which usually slows down the second chlorination, but at high temps, specificity is lost. Fix: Strictly limit


 to 1.0–1.05 equivalents. Stop the reaction at 95% conversion rather than chasing 100%.

Q4: The product decomposes during rotary evaporation.

Diagnosis: Thermal Instability . Cause:


-Halo ketones are lachrymators and thermally labile. Traces of acid accelerate decomposition.
Fix:  Ensure the organic layer is completely neutral (wash with bicarb) before evaporation. Do not heat the water bath above 35°C.

Optimization Matrix

Use this table to adjust conditions based on your specific constraints.

ParameterStandard ConditionOptimization for SelectivityOptimization for Speed
Solvent DCM (Dichloromethane)Toluene (Suppresses radical pathways, favors ionic)Acetic Acid (Promotes enolization)
Reagent

NCS / p-TsOH (Milder, slower, high selectivity)

gas (Fast, difficult to control, high byproducts)
Temperature 0°C

RT
-10°C (Kinetic control)40°C (Risk of dichlorination)
Additives Methanol (cat.)

(Acid scavenger)

(cat.) (Rapid activation)

Reaction Pathway Visualization

The following diagram illustrates the critical decision points between the "Dead End" (Ring Chlorination) and the "Target Pathway" (Chain Chlorination).

ReactionPathway Start Start: 1-(2-fluoro-4-hydroxyphenyl)propan-2-one Decision Phenol Protection? Start->Decision Unprotected Free Phenol (-OH) Decision->Unprotected No Protected Protected (-OAc/-OTs) Decision->Protected Yes (Recommended) RingCl Impurity: 5-Chloro-4-hydroxy... (Ring Chlorination) Unprotected->RingCl SO2Cl2 (Fast EAS) Tars Polymerization/Tars Unprotected->Tars Acid/Oxidation Enol Enol Intermediate Protected->Enol Tautomerization Product Target: 1-Chloro-1-(...) Enol->Product SO2Cl2 / 0°C (Alpha-Chlorination)

Figure 1: Mechanistic pathway highlighting the necessity of phenol protection to avoid ring chlorination impurities.

References & Authority

The protocols and mechanisms described above are grounded in established organic synthesis methodologies for


-halo ketones and phenol derivatives.
  • Benchchem. (n.d.). 1-Chloro-1-(4-fluorophenyl)propan-2-one.[3][4] Retrieved from

    • Supports: Identification of the benzylic position (C1) as the target for chlorination in phenylacetone derivatives.

  • National Center for Biotechnology Information (NCBI). (2020). Chlorination of Phenols Revisited: Unexpected Formation of Ring Cleavage Products. PubChem.[5] Retrieved from

    • Supports: The mechanism of ring chlorination and cleavage when treating phenols with chlorinating agents, validating the need for protection.

  • Google Patents. (2020). Process for the synthesis of lactams (WO2020094403A1). Retrieved from

    • Supports: Industrial handling of phenylpropan-2-one derivatives and thionyl/sulfuryl chloride usage.

  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives. Retrieved from

    • Supports: Utility of Sulfuryl Chloride (

      
      ) as a selective chlorinating agent for active methylene/methine groups.
      

Sources

Troubleshooting

preventing byproduct formation in the synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Technical Support Center: Synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one Welcome to the technical support guide for the synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one. This document is des...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Welcome to the technical support guide for the synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, maximize yield and purity, and prevent the formation of common byproducts.

The synthesis of this key intermediate is typically a two-stage process: a Friedel-Crafts acylation to form the ketone precursor, 1-(2-fluoro-4-hydroxyphenyl)propan-2-one, followed by a selective α-chlorination. Each stage presents unique challenges where side reactions can occur. This guide provides a structured approach to identifying and resolving these issues based on established chemical principles and field-proven insights.

Troubleshooting Guide: Isolating and Resolving Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low yield of the ketone precursor, 1-(2-fluoro-4-hydroxyphenyl)propan-2-one, with significant isomeric impurities detected after the Friedel-Crafts acylation step.

  • Question: My initial Friedel-Crafts reaction is producing a mixture of products, and the yield of the desired 4-acylated isomer is low. What's causing this and how can I improve selectivity?

  • Answer: This issue typically stems from a lack of regioselectivity during the electrophilic aromatic substitution. The starting material, likely 3-fluorophenol, has two activating groups (hydroxyl and fluoro) that direct the incoming acyl group to multiple positions.

    • Causality: The hydroxyl group is a powerful ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. This can lead to the formation of not only the desired product (acylation at C4, para to the -OH) but also an ortho-isomer (acylation at C2 or C6). The choice of catalyst and reaction conditions significantly influences this ratio.[1][2] Harsh conditions, such as using a strong Lewis acid like AlCl₃ in excess or high temperatures, can reduce selectivity.[3]

    • Solution & Protocol:

      • Catalyst Selection: Employ a milder Lewis acid or a Brønsted acid catalyst. Polyphosphoric acid (PPA) is often an excellent choice for acylating phenols as it can promote high para-selectivity and minimize side reactions.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Stoichiometry: Use a precise stoichiometric amount of the acylating agent (e.g., propionyl chloride or propionic anhydride) and catalyst. An excess can lead to side reactions.[1]

Issue 2: A significant byproduct is identified as the O-acylated ester, 3-fluorophenyl propionate.

  • Question: I'm observing a significant amount of an ester byproduct, indicating the hydroxyl group is reacting instead of the aromatic ring. How can I prevent this O-acylation?

  • Answer: O-acylation is a common competitive side reaction when acylating phenols. It occurs when the phenolic oxygen acts as a nucleophile, attacking the acylating agent.

    • Causality: This pathway is often kinetically favored, especially at lower temperatures. However, the O-acylated product is typically less thermodynamically stable than the C-acylated product. Certain reaction conditions can be used to favor the desired C-acylation.

    • Solution & Protocol (Fries Rearrangement): If O-acylation is the primary outcome, you can often convert the ester byproduct to the desired ketone through a Fries rearrangement. This involves heating the O-acylated product with a Lewis acid catalyst (like AlCl₃). The acyl group migrates from the oxygen to the ortho and para positions of the aromatic ring.

      • Isolate the Ester: First, isolate the 3-fluorophenyl propionate byproduct.

      • Perform Fries Rearrangement: Dissolve the isolated ester in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Add a stoichiometric amount of AlCl₃ and heat the mixture. The reaction typically favors the formation of the thermodynamically more stable para-isomer (the desired ketone precursor). Monitor the reaction to find the optimal time and temperature.

Issue 3: The final product mixture contains di- and polychlorinated species after the α-chlorination step.

  • Question: My final product is contaminated with byproducts that have a mass corresponding to the addition of two or more chlorine atoms. How do I achieve selective monochlorination?

  • Answer: The formation of polychlorinated byproducts is a classic issue in the halogenation of ketones.

    • Causality: The first chlorination step makes the remaining α-hydrogens on the same carbon more acidic due to the electron-withdrawing inductive effect of the halogen.[4] Under basic or neutral conditions, this increased acidity facilitates rapid subsequent halogenations, leading to di- and tri-halogenated products.[5]

    • Solution & Protocol:

      • Acid-Catalyzed Chlorination: The most reliable method to ensure monochlorination is to perform the reaction under acidic conditions.[4] The rate-determining step in acid-catalyzed halogenation is the formation of the enol, which is slow. Once the first halogen is added, the resulting α-haloketone is less basic at the carbonyl oxygen, which disfavors the protonation required for further enolization and subsequent halogenation.[6]

      • Recommended Reagents: Use sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dichloromethane (DCM) or diethyl ether. A small amount of acid catalyst (e.g., a drop of HCl) can be beneficial.

      • Stoichiometry Control: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the chlorinating agent. Add the chlorinating agent dropwise at a low temperature (e.g., 0-5 °C) to maintain control over the reaction.

Issue 4: The primary chlorinated product is the 3-chloro isomer, not the desired 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one.

  • Question: My main product is the result of chlorination on the methyl group (C3) instead of the benzylic carbon (C1). Why is this happening and how can I direct the chlorination to the correct position?

  • Answer: The regioselectivity of ketone chlorination depends on whether the reaction proceeds via an enol or enolate intermediate.

    • Causality:

      • Acidic Conditions (Enol-mediated): Under acidic conditions, the more substituted enol is typically formed faster and is more stable (thermodynamic control). For 1-(2-fluoro-4-hydroxyphenyl)propan-2-one, the enol formed towards the aromatic ring (at C1) is more substituted and stabilized by conjugation with the ring. This should favor the desired 1-chloro product.

      • Basic Conditions (Enolate-mediated): Under basic conditions, the kinetically favored enolate is formed by removing the most accessible, least sterically hindered proton. In this case, the protons on the methyl group (C3) are less hindered, leading to the formation of the 3-chloro isomer.

    • Solution & Protocol:

      • Ensure Acidic Conditions: The formation of the 3-chloro isomer is a strong indicator that your reaction conditions are not sufficiently acidic, or may even be slightly basic. As described in Issue 3, using a system like SO₂Cl₂ in DCM, potentially with an acid catalyst, will favor the formation of the thermodynamically preferred enol and thus direct chlorination to the C1 position.[7]

      • Avoid Bases: Do not use any base (e.g., sodium hydroxide, sodium acetate) in the chlorination step if you want to avoid the 3-chloro isomer and the haloform reaction (see Issue 5).[6]

Issue 5: I'm seeing evidence of product cleavage, suggesting a haloform reaction has occurred.

  • Question: My reaction work-up yields 2-fluoro-4-hydroxybenzoic acid instead of my target α-chloroketone. What is causing this degradation?

  • Answer: This is the classic outcome of the haloform reaction, which occurs when a methyl ketone is treated with a halogen in the presence of a base.[5]

    • Causality: The reaction proceeds through the formation of a tri-halogenated methyl group, which then becomes a good leaving group (-CX₃). The carbonyl carbon is attacked by a hydroxide ion, leading to the expulsion of the trihalomethyl anion and the formation of a carboxylic acid.[5]

    • Solution & Protocol: This issue is entirely preventable by avoiding basic conditions during chlorination.

      • Strictly Acidic or Neutral Conditions: As emphasized previously, conduct the chlorination under acidic conditions.

      • Chlorinating Agent Choice: Use reagents that do not require a base, such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).[8]

      • Work-up Procedure: Ensure the reaction quench and work-up are performed under neutral or acidic conditions until the final product is isolated.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective way to monitor the progress of the α-chlorination reaction to prevent over-chlorination?

    • A1: The best method is to use in-process monitoring techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). Set up the reaction and take small aliquots at regular intervals (e.g., every 15-30 minutes). By comparing the spot/peak of the starting material, the desired monochlorinated product, and any potential dichlorinated byproducts, you can stop the reaction precisely when the starting material is consumed but before significant over-chlorination occurs.

  • Q2: Are there any alternative, "greener" chlorinating agents I can use instead of sulfuryl chloride?

    • A2: Yes, several alternatives exist. N-Chlorosuccinimide (NCS) is a widely used solid reagent that is easier to handle than SO₂Cl₂.[8] Recent research has also explored methods using simple chloride salts like NaCl as the chlorine source, although these often require more complex catalytic systems.[9] For industrial applications, using chlorine gas (Cl₂) with careful control is common, but this requires specialized equipment.

  • Q3: How can I effectively purify the final 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one from the reaction mixture?

    • A3: Purification is typically achieved through column chromatography or recrystallization.

      • Column Chromatography: This is the most common method for laboratory scale. A silica gel stationary phase with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes) is effective. The polarity of the desired product will be different from the unchlorinated starting material and dichlorinated byproducts, allowing for good separation.[10]

      • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity on a larger scale.

  • Q4: Can chlorination occur on the aromatic ring?

    • A4: Yes, this is a potential side reaction. The phenol ring is activated towards electrophilic substitution. If a potent electrophilic chlorinating species is generated, it can attack the ring, likely at the position ortho to the strongly activating hydroxyl group. To avoid this, use a chlorinating agent known for selective α-chlorination of ketones (like SO₂Cl₂) and avoid strong Lewis acids during the chlorination step, which could activate the chlorinating agent for aromatic substitution.

Visualizing Reaction Pathways

Overall Synthetic Workflow

Synthesis_Workflow Workflow: Synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Alpha-Chlorination 3-Fluorophenol 3-Fluorophenol FC_Reaction Friedel-Crafts Acylation (PPA or AlCl3) 3-Fluorophenol->FC_Reaction Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->FC_Reaction Ketone_Precursor 1-(2-fluoro-4-hydroxyphenyl) propan-2-one FC_Reaction->Ketone_Precursor Chlorination_Reaction Acid-Catalyzed Chlorination Ketone_Precursor->Chlorination_Reaction Ketone_Precursor->Chlorination_Reaction Chlorinating_Agent SO2Cl2 or NCS Chlorinating_Agent->Chlorination_Reaction Final_Product 1-Chloro-1-(2-fluoro-4-hydroxyphenyl) propan-2-one Chlorination_Reaction->Final_Product

Caption: High-level overview of the two main stages in the synthesis.

Byproduct Formation Pathways in α-Chlorination

Byproduct_Formation Key Byproduct Pathways during α-Chlorination cluster_conditions Key Byproduct Pathways during α-Chlorination Ketone_Precursor Ketone Precursor Acidic_Conditions Acidic Conditions (e.g., SO2Cl2, H+) Ketone_Precursor->Acidic_Conditions Basic_Conditions Basic Conditions (e.g., Cl2, NaOH) Ketone_Precursor->Basic_Conditions Desired_Product Desired Product (1-Chloro Isomer) Acidic_Conditions->Desired_Product Favored Pathway Isomeric_Byproduct Isomeric Byproduct (3-Chloro Isomer) Basic_Conditions->Isomeric_Byproduct Kinetic Control Dichlorinated_Product Dichlorinated Product Haloform_Product Haloform Reaction (Carboxylic Acid) Dichlorinated_Product->Haloform_Product Cleavage Isomeric_Byproduct->Dichlorinated_Product Fast

Caption: Divergent outcomes of chlorination under acidic vs. basic conditions.

References

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • Forrest, M. P., et al. (2012). Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones. Request PDF. Retrieved from [Link]

  • Radhakrishnamurti, P. S., et al. (1982). Kinetics of chlorination of ketones by 1-chlorobenzotriazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 421-436. Retrieved from [Link]

  • Maruoka, K., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(24), 10148-10151. Retrieved from [Link]

  • Sun, J., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(4), 2779-2788. Retrieved from [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved from [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Majumder, S. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(96), 94057-94090. Retrieved from [Link]

  • Ho, S. S. H., et al. (2015). Analytical Methods. RSC. Retrieved from [Link]

  • Roberts, R. M., & Khalaf, A. A. (2005). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Smith, A. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor. Bridgewater College Digital Commons. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method validation for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one . As a crit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method validation for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one . As a critical intermediate in pharmaceutical synthesis, ensuring a robust, reliable, and validated analytical method for its quantification and purity assessment is paramount for quality control and regulatory compliance.

This document is structured to anticipate and address specific challenges you may encounter. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions during method development, validation, and troubleshooting. All recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Section 1: Getting Started - Recommended Initial HPLC Conditions

Developing a method from scratch can be challenging. Based on the structure of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one—an α-halo ketone with a phenolic moiety—a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.[1] The phenolic ring provides a strong chromophore for UV detection, while the polar hydroxyl group and the ketone influence its retention characteristics.

Question: What are good starting parameters for an HPLC method for this compound?

Answer:

A gradient RP-HPLC method provides the best chance of separating the main compound from potential process impurities or degradation products.[1] Here is a robust starting point:

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for the phenyl ring. A 150 mm length provides a good balance of resolution and run time.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and more consistent retention times.[2]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity, making it ideal for gradient elution. Methanol can be an alternative for selectivity optimization.
Gradient Program 5% to 95% B over 20 minutesA broad gradient is essential during initial development to elute all potential impurities, including highly nonpolar ones. This can be optimized later to shorten the run time.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[3]
Detection (UV) 275 nm (or scan with PDA)The fluorinated hydroxyphenyl ring is expected to have a strong UV absorbance. A photodiode array (PDA) detector is highly recommended to perform a peak purity analysis and identify the optimal detection wavelength.
Injection Volume 10 µLA standard injection volume. This can be adjusted based on the sample concentration and detector response.

Section 2: Method Validation Parameters - FAQs & Protocols

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4] The following sections address the core validation characteristics as defined by the ICH Q2(R1) guideline.

Specificity & Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most effective way to demonstrate this is through forced degradation studies.[5][6]

Question: Why must I perform forced degradation studies?

Answer:

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method .[7] By intentionally degrading the compound under harsh conditions (e.g., acid, base, oxidation, heat, light), you generate the likely degradation products.[8][9] The goal is to prove that your analytical method can separate the intact analyte peak from these degradant peaks.[10] This provides confidence that if the drug substance degrades on storage, your method can accurately detect and quantify that change.[7]

Question: What are the standard conditions for a forced degradation study?

Answer:

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9] Complete degradation provides little information, while no degradation fails to challenge the method's specificity.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and store for a defined period. A control sample (stock solution diluted with the non-stressing solvent) should be analyzed concurrently.

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HClHeat at 60°C for 2-8 hoursThe α-halo ketone linkage can be susceptible to hydrolysis.
Base Hydrolysis 0.1 M NaOHRoom Temp for 1-4 hoursBasic conditions can promote elimination or other rearrangement reactions.
Oxidation 3% H₂O₂Room Temp for 2-8 hoursTests the molecule's susceptibility to oxidation, particularly at the phenolic ring.
Thermal Heat solution at 80°C24-48 hoursEvaluates the intrinsic thermal stability of the molecule.
Photolytic Expose solution to UV/Vis light (ICH Q1B)Min. 1.2 million lux hoursThe aromatic ring is a chromophore that can absorb light, leading to photodegradation.[7]
  • Analysis: After the designated time, neutralize the acidic and basic samples if necessary, dilute to a target concentration, and analyze by HPLC using a PDA detector.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the main peak.

    • Assess the peak purity of the analyte peak in the presence of degradation products. The peak should be spectrally pure.

    • Ensure all major degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Question: What should I do if my analyte is not degrading under the initial stress conditions?

Answer:

If you observe less than 5% degradation, the stress conditions are too mild. You should systematically increase the severity. This can be done by:

  • Increasing the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl).

  • Increasing the temperature (e.g., from 60°C to 80°C or reflux).

  • Extending the exposure time.

Document all attempts, as demonstrating the compound's stability is also a valuable outcome.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The Range is the interval between the upper and lower concentrations for which the method has been proven to have a suitable level of precision, accuracy, and linearity.

Question: How many concentration levels are required, and what is an acceptable correlation coefficient?

Answer:

According to ICH Q2(R1), linearity should be evaluated using a minimum of five concentration levels over the specified range. For an assay of a drug substance, the typical range is 80% to 120% of the target test concentration.

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a series of at least five standard solutions from a stock solution, covering 80%, 90%, 100%, 110%, and 120% of the nominal assay concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • The results should be evaluated based on the correlation coefficient (r²), y-intercept, and a visual inspection of the plot.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Y-intercept Should be close to zero and not statistically significant.
Residual Plot The residuals should be randomly scattered around the x-axis, showing no discernible pattern.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples with known concentrations of the analyte (e.g., a spiked placebo).

Question: How is accuracy demonstrated and what are the acceptance criteria for recovery?

Answer:

Accuracy should be assessed across the specified range of the method. For an assay, this is typically done at three concentration levels (e.g., 80%, 100%, and 120%), with a minimum of three replicate determinations at each level.

Experimental Protocol: Accuracy (Spiked Matrix)

  • Prepare Spiked Samples: If a drug product matrix (placebo) is available, spike it with known amounts of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one to achieve concentrations at 80%, 100%, and 120% of the target. If no matrix is available, accuracy can be assessed by comparison to a well-characterized reference standard.

  • Analysis: Prepare and analyze three independent samples at each concentration level.

  • Evaluation: Calculate the percentage recovery for each sample.

    Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0% at each concentration level.
RSD of Recovery ≤ 2.0% for the replicates at each level.
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Question: What is the difference in how I perform repeatability vs. intermediate precision experiments?

Answer:

Repeatability assesses the method's performance under ideal, unchanged conditions. Intermediate precision deliberately introduces expected sources of variability to ensure the method remains reliable in routine use.

Experimental Protocol: Precision

  • Repeatability:

    • Prepare six independent assay samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, by the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • A second analyst, on a different day and using a different HPLC system (if available), prepares and analyzes another six independent assay samples at 100% concentration.

    • Calculate the %RSD for this second set of six samples.

    • Perform a statistical comparison (e.g., an F-test) of the two data sets to ensure there is no significant difference between them.

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%

Section 3: HPLC Troubleshooting Guide

Even with a validated method, chromatographic issues can arise. This section provides a logical approach to diagnosing and solving common problems.

Question: My analyte peak is tailing (Tailing Factor > 1.5). What are the likely causes and how do I fix it?

Answer:

Peak tailing is common for polar or acidic compounds like this one, which contains a phenolic hydroxyl group. The primary cause is often undesirable secondary interactions with the silica stationary phase.

Troubleshooting Steps for Peak Tailing:

  • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low enough (typically pH 2.5-3.0) to fully suppress the ionization of the phenolic group. An un-ionized analyte will have fewer secondary interactions.

  • Consider Column Chemistry: If tailing persists, the column itself may be the issue.

    • Silanol Activity: The column may have active silanol groups. Try a modern, end-capped C18 column known for low silanol activity.

    • Column Overload: Injecting too much sample can cause tailing. Dilute your sample by a factor of 5 or 10 and re-inject.

  • Rule out Extra-Column Effects: A physical issue can cause tailing for all peaks. Check for loose fittings or excessive tubing length between the injector, column, and detector.

Question: My peak is fronting (Tailing Factor < 0.8). What does this indicate?

Answer:

Peak fronting is most often caused by two issues:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the gradient starts at 5% Acetonitrile), the analyte will travel too quickly at the column inlet, causing a distorted peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting a very high concentration of the sample can also lead to fronting.

    • Solution: Dilute the sample and re-inject.

Section 4: Diagrams & Visualizations

Visual workflows and decision trees can simplify complex processes.

G cluster_0 Analytical Method Validation Workflow Dev Method Development (Initial HPLC Conditions) Forced Forced Degradation & Specificity Study Dev->Forced Linearity Linearity & Range Forced->Linearity Method is Specific Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robust Robustness LOQ->Robust Report Validation Report Robust->Report

Caption: A typical workflow for analytical method validation.

G cluster_1 Troubleshooting HPLC Peak Shape Start Poor Peak Shape Observed Tailing Tailing Peak? Start->Tailing Fronting Fronting Peak? Tailing->Fronting No CheckpH Lower Mobile Phase pH (e.g., to 2.5) Tailing->CheckpH Yes CheckSolvent Match Sample Solvent to Initial Mobile Phase Fronting->CheckSolvent Yes DiluteTailing Dilute Sample CheckpH->DiluteTailing End Peak Shape Improved DiluteTailing->End DiluteFronting Dilute Sample CheckSolvent->DiluteFronting DiluteFronting->End

Caption: A decision tree for troubleshooting common peak shape issues.

Section 5: References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Kappe, C. O., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]

  • Patel, K. (2023). Stability-Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of racemic α-halo ketone 4. [Link]

  • Sorokina, O. N., & Avdeeva, E. V. (2020). Modern approaches to the study of phenolic compounds of medicinal plant raw materials. Pharmacy & Pharmacology. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]

  • Staszek, P., et al. (2013). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. Natural Product Communications. [Link]

  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • American Elements. (n.d.). 1-(2-chloro-4-fluorophenyl)propan-2-one. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. [Link]

  • Olkowski, A. A., et al. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. [Link]

  • Almac. (2009, November 24). Highly stereoselective biocatalytic reduction of alpha-halo ketones. [Link]

  • Saudagar, R. B. (2019). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of synthesis routes for substituted chloro-ketones

Comparative Guide: Synthesis Routes for Substituted -Chloro-Ketones Executive Summary -Chloro-ketones are linchpin intermediates in the synthesis of heterocyclic pharmacophores (e.g., thiazoles, imidazoles) and antiretro...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthesis Routes for Substituted -Chloro-Ketones

Executive Summary


-Chloro-ketones are linchpin intermediates in the synthesis of heterocyclic pharmacophores (e.g., thiazoles, imidazoles) and antiretrovirals (e.g., HIV protease inhibitors).[1][2] While theoretically simple, the introduction of a chlorine atom alpha to a carbonyl presents distinct regioselectivity and stability challenges.

This guide objectively compares three distinct synthetic methodologies:

  • Direct Electrophilic Chlorination: The classical modification of enolizable ketones.

  • Friedel-Crafts Acylation: The convergent industrial route for aryl ketones.

  • Weinreb Amide Homologation: The precision organometallic route for chiral/complex aliphatic scaffolds.

Key Insight: There is no "universal" route. Selection relies heavily on the substrate's electronic nature (aryl vs. alkyl) and the tolerance for racemization at the


-position.

Route Analysis & Mechanisms

Route A: Direct -Chlorination (N-Chlorosuccinimide)

Best For: Late-stage functionalization of existing ketones; simple aliphatic or aryl ketones.

While sulfuryl chloride (


) and chlorine gas (

) are historically common, they suffer from poor selectivity (di-chlorination) and harsh acidic byproducts. N-Chlorosuccinimide (NCS) has emerged as the superior reagent for research-scale synthesis due to its kinetic control and milder byproduct profile.
  • Mechanism: The reaction proceeds via the enol tautomer of the ketone. NCS acts as a "soft" source of electrophilic chlorine (

    
    ). The succinimide byproduct is relatively neutral, preventing the acid-catalyzed isomerization often seen with 
    
    
    
    .
  • Causality: The rate-limiting step is often enolization. Acid catalysts (p-TsOH) or ionic liquids are used to accelerate enol formation without degrading the product.

Route B: Friedel-Crafts Acylation

Best For: Construction of aryl chloroketones from arenes; Industrial scale-up.

This is a convergent synthesis that builds the ketone and installs the chloride simultaneously using chloroacetyl chloride .

  • Mechanism: Generation of an acylium ion from chloroacetyl chloride and a Lewis Acid (

    
    ). Electrophilic aromatic substitution (EAS) follows.
    
  • Trustworthiness: This reaction is highly predictable for electron-rich aromatics but fails for strongly deactivated rings. The stoichiometry of

    
     (usually >1 equiv) is critical because the product ketone complexes with the aluminum, deactivating the catalyst.
    
Route C: Weinreb Amide Homologation

Best For: Chiral


-amino chloroketones; Complex scaffolds requiring chemoselectivity.[3]

This route avoids the ambiguity of enolization regiochemistry by reacting a Weinreb amide with a carbenoid species (generated in situ from chloroiodomethane and methyllithium).

  • Mechanism: The stable 5-membered chelate of the Weinreb amide prevents over-addition of the nucleophile. The nucleophile here is typically lithiochloromethane (

    
    ), a carbenoid generated at -78°C.
    
  • Causality: The extreme temperature (-78°C) is mandatory not just for selectivity, but to prevent the

    
    -elimination of the carbenoid into highly reactive carbene species, which would lead to decomposition.
    

Decision Framework & Logic

The following decision tree illustrates the logical flow for selecting the optimal synthesis route based on substrate constraints.

SynthesisSelection Start Start: Define Substrate IsAryl Is the target an Aryl Ketone? Start->IsAryl ExistingKetone Is the Ketone moiety already present? IsAryl->ExistingKetone No (Aliphatic) RouteB Route B: Friedel-Crafts (Chloroacetyl Chloride) IsAryl->RouteB Yes (Electron Rich) HasSensitive Contains Acid-Sensitive or Chiral Centers? RouteC Route C: Weinreb Homologation (LiCH2Cl Addition) HasSensitive->RouteC Yes (Avoid Racemization) RouteA Route A: Direct Chlorination (NCS/p-TsOH) HasSensitive->RouteA No (Robust Scaffold) ExistingKetone->HasSensitive Yes ExistingKetone->RouteC No (De-novo synthesis)

Figure 1: Strategic decision tree for


-chloroketone synthesis.

Comparative Performance Data

MetricRoute A: Direct Chlorination (NCS)Route B: Friedel-CraftsRoute C: Weinreb Homologation
Primary Substrate Enolizable KetonesArenesCarboxylic Acids / Amides
Yield (Typical) 80–95%70–90%65–85%
Regioselectivity Moderate (Substrate dependent)High (Para/Ortho directing)Excellent (Chemoselective)
Atom Economy HighLow (Stoichiometric

)
Moderate
Safety Profile Good (Solid reagent)Poor (Acid fumes, Exothermic)Moderate (Cryogenic, Pyrophorics)
Chiral Integrity Low (Risk of racemization)N/A (Aryl targets)High (Preserves

-centers)
Cost LowLowHigh (Reagents + Cooling)

Detailed Experimental Protocols

Protocol A: Regioselective Chlorination using NCS

Adapted from mild protocols for sensitive substrates.

  • Setup: Charge a round-bottom flask with the ketone (10 mmol) and anhydrous THF (50 mL).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%).

  • Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 equiv) in one portion.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC.[4][5]

    • Note: If reaction is sluggish, heat to 40°C.

  • Workup: Dilute with diethyl ether, wash with water (2x) and brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization or flash chromatography (often not needed due to high conversion).

Protocol B: Friedel-Crafts Acylation (Aryl-Chloroketones)

Standard industrial workflow.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel. Under

    
    , add anhydrous 
    
    
    
    (15 mmol) and dry DCM (20 mL).
  • Acyl Chloride: Add chloroacetyl chloride (12 mmol) dropwise at 0°C. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add the arene (10 mmol) dropwise as a solution in DCM.

    • Caution: Evolution of HCl gas.[5] Use a scrubber.

  • Reaction: Allow to warm to RT and reflux for 2 hours.

  • Quench: Critical Step. Pour the reaction mixture slowly onto crushed ice/HCl mixture. The aluminum complex hydrolyzes exothermically.

  • Extraction: Extract with DCM, wash with

    
     (to remove acid), dry, and concentrate.
    
Protocol C: Weinreb Amide to -Chloroketone

Precision synthesis for complex/chiral molecules.

  • Reagent Generation: In a flame-dried flask under Argon, dissolve chloroiodomethane (

    
    , 15 mmol) in anhydrous THF (30 mL). Cool to -78°C .
    
  • Lithiation: Add Methyllithium (MeLi) (15 mmol) dropwise over 20 mins.

    • Mechanistic Check: Maintain -78°C to stabilize the

      
      -chloroalkyllithium species.
      
  • Substrate Addition: Add the Weinreb amide (10 mmol) dissolved in THF (10 mL) dropwise down the side of the flask.

  • Reaction: Stir at -78°C for 1 hour. Do not allow to warm significantly.

  • Quench: Quench at -78°C with a solution of acetic acid in THF, then warm to RT.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Visualizing the Weinreb Mechanism

The high fidelity of the Weinreb route stems from the stability of the tetrahedral intermediate.

WeinrebMech Amide Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Chelate (Li+) Amide->Intermediate + Reagent (-78°C) Reagent Li-CH2-Cl (Carbenoid) Reagent->Intermediate Quench Acid Quench (H3O+) Intermediate->Quench Hydrolysis Product alpha-Chloro Ketone Quench->Product - MeNH(OMe)

Figure 2: Mechanistic pathway of Weinreb homologation preventing over-addition.

References

  • BenchChem. (2025).[5][6][7] Validation of a New Synthetic Method: N-Chlorosuccinimide for the α-Chlorination of Ketones. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of α-Chloroketones and α-Chloroaldehydes. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthetic Access to Aromatic α-Haloketones. PMC Review. Retrieved from

  • Pace, V., et al. (2013). Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides. Journal of Organic Chemistry. Retrieved from

  • Pendiukh, V. V., et al. (2024).[8] Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

Sources

Comparative

Comprehensive Comparison Guide: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one in Heterocyclic Synthesis

As a Senior Application Scientist in drug discovery, selecting the right building block is not merely a matter of yield—it is a strategic decision that impacts metabolic stability, synthetic scalability, and overall proj...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, selecting the right building block is not merely a matter of yield—it is a strategic decision that impacts metabolic stability, synthetic scalability, and overall project timelines. This guide provides an in-depth, objective analysis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (CAS: 1804243-85-3) , comparing its performance against alternative ketone precursors.

By integrating this pre-functionalized


-chloro ketone into your workflows, you can bypass hazardous halogenation steps and directly access privileged pharmacophores.

Mechanistic Context: The Value of the Pre-Functionalized Scaffold

In medicinal chemistry, the 2-fluoro-4-hydroxyphenyl motif is a highly prized structural element, frequently utilized in kinase inhibitors and targeted therapeutics. The fluorine atom exerts a strong inductive effect that lowers the pKₐ of the para-hydroxyl group, significantly enhancing its capacity to act as a hydrogen-bond donor within target active sites. Additionally, the fluorine sterically and electronically blocks ortho-oxidation by CYP450 enzymes, thereby improving the metabolic half-life of the final drug candidate.

Historically, assembling heterocycles (such as thiazoles, imidazoles, or pyrazines) containing this motif required starting from an unhalogenated acetophenone derivative, followed by harsh in situ halogenation.


-Haloketones play an essential role as key precursors for blockbuster pharmacological compounds, serving as versatile building blocks for complex N-, S-, and O-heterocycles [1][1]. However, direct chlorination of complex ketones often requires aggressive stoichiometric oxidants or complex reagent mixtures (e.g., trichloroisocyanuric acid or DMSO/HCl/HBr), which can compromise sensitive functional groups like phenols [2][2].

By utilizing 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one, chemists deploy a bifunctional system featuring a highly reactive electrophilic


-carbon adjacent to a carbonyl, allowing for immediate, controlled nucleophilic substitution without the need for prior activation [3][3].

Structural & Reactivity Comparison

When designing a synthetic route, the choice of the


-substituent on the ketone dictates the reaction's efficiency, safety, and impurity profile. Table 1 outlines the objective performance differences between various ketone building blocks.
Table 1: Performance Comparison of Ketone Building Blocks
Property / MetricUnhalogenated Precursor

-Bromo Ketone Analog

-Fluoro Ketone Analog
1-Chloro-1-(...)-propan-2-one
Synthetic Steps 2 (Requires halogenation)1 (Direct reaction)N/A (Fluorine is a poor leaving group)1 (Direct reaction)
Storage Stability ExcellentPoor (Light/heat sensitive, degrades)ExcellentGood (Stable at 2-8°C)
Electrophilicity Low (Unreactive to S_N2)Very High (Prone to side reactions)Very LowOptimal (Controlled S_N2)
Primary Impurities Poly-halogenated byproductsDimerization, Favorskii eliminationUnreacted starting materialTrace unreacted material
Scalability Poor (Exothermic halogenation)Moderate (Handling hazards)N/AExcellent

Data synthesis based on standard reactivity profiles of


-haloketones in heterocyclic assembly.
Mechanistic Pathway Analysis

The diagram below illustrates the divergent pathways between utilizing a raw unhalogenated ketone versus the direct application of the


-chloro building block in a standard Hantzsch Thiazole Synthesis.

Pathway A Unhalogenated Ketone (Precursor) Hal Halogenation Step (SO2Cl2 / NBS) A->Hal Extra Step B 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (Direct Building Block) Hal->B Yield Loss / Byproducts D S_N2 Substitution Intermediate (C-S Bond Formation) B->D C Thiourea / Thioamide (Nucleophile) C->D E Cyclization & Dehydration (-H2O, -HCl) D->E F Highly Substituted Thiazole (Target Pharmacophore) E->F High Yield

Fig 1. Hantzsch Thiazole Synthesis: Direct chloro-ketone vs. unhalogenated precursor routes.

Self-Validating Experimental Protocol

To demonstrate the practical superiority of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one, the following protocol outlines the synthesis of a 2-amino-5-methyl-4-arylthiazole derivative.

This methodology is designed as a self-validating system : each step contains an analytical checkpoint to ensure the mechanistic causality is tracking as expected, eliminating downstream failures. The use of chiral


-halo ketones has been proven as a highly efficient, racemization-free approach in the continuous flow synthesis of critical antiviral agents [4][4], and similar principles of controlled reactivity apply here.
Materials
  • Electrophile: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (1.0 equiv, 10 mmol)

  • Nucleophile: Thiourea (1.1 equiv, 11 mmol)

  • Solvent: Anhydrous Ethanol (0.2 M)

Step-by-Step Methodology
  • Reaction Initialization: Dissolve 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one in anhydrous ethanol at room temperature.

    • Causality: Ethanol is selected because its protic nature stabilizes the highly polar transition state during the initial S_N2 displacement of the chloride ion, accelerating the reaction without causing solvolysis of the starting material.

  • Nucleophilic Attack: Add thiourea in a single portion. Heat the reaction mixture to 80°C (reflux).

    • Causality: The sulfur atom of thiourea is highly nucleophilic and readily displaces the

      
      -chloride. Heat is required to overcome the activation energy barrier for the subsequent intramolecular cyclization (attack of the nitrogen on the carbonyl carbon).
      
  • In-Process Control (The Self-Validation Loop): After 1.5 hours, sample the reaction for LC-MS analysis.

    • Validation Check: Do not rely on time alone. You must observe the disappearance of the starting mass. Initially, you will see a mass corresponding to the acyclic thioimidate intermediate

      
      . Continue heating until this intermediate mass fully transitions to the dehydrated target mass 
      
      
      
      .
  • Quench and Neutralization: Once cyclization is confirmed complete, cool the mixture to room temperature and concentrate in vacuo. Resuspend the crude residue in ethyl acetate and wash with saturated aqueous

    
    .
    
    • Causality: The reaction generates one equivalent of HCl, which protonates the basic aminothiazole product, making it water-soluble. The

      
       wash neutralizes the salt, driving the free-base product into the organic layer.
      
  • Purification & Final Validation: Dry the organic layer over

    
    , filter, and evaporate. Recrystallize from an ethanol/water mixture. Confirm purity via 
    
    
    
    -NMR (look for the disappearance of the
    
    
    -proton signal of the starting material) and HRMS.
Experimental Workflow Visualization

Workflow W1 1. Reaction Setup Equimolar Reagents EtOH, 80°C W2 2. In-Process Control LC-MS / TLC Monitor Disappearance W1->W2 W3 3. Quench & Workup Solvent Evaporation NaHCO3 Wash W2->W3 W4 4. Purification Recrystallization (EtOH/Water) W3->W4 W5 5. Validation 1H/13C NMR, HRMS Self-Validating Purity W4->W5

Fig 2. Standardized self-validating workflow for heterocyclic synthesis using the chloro-ketone.

Conclusion & Strategic Recommendations

For drug development professionals synthesizing libraries of kinase inhibitors or anti-infective agents, 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one represents a superior building block compared to unhalogenated or brominated alternatives. It strikes the optimal balance between shelf-stability and electrophilic reactivity. By utilizing this compound, research teams can eliminate hazardous, low-yielding halogenation steps from their critical path, ensuring higher throughput and cleaner impurity profiles in the generation of privileged heterocyclic scaffolds.

References

  • The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis.ResearchGate.
  • Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents.PubMed / NIH.
  • α-Haloketones as versatile building blocks in organic synthesis.ResearchGate.
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.Organic Chemistry Portal.

Sources

Validation

A Comparative Guide to the Efficacy of Reducing Agents for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

In the landscape of pharmaceutical synthesis, the stereoselective reduction of prochiral ketones to form chiral alcohols is a cornerstone transformation. The specific reduction of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis, the stereoselective reduction of prochiral ketones to form chiral alcohols is a cornerstone transformation. The specific reduction of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is of particular interest as the resulting chlorohydrin is a versatile chiral building block for a variety of biologically active molecules.[1][2] The presence of a chlorine atom, a fluorine atom, and a hydroxyl group on the aromatic ring presents unique challenges and opportunities for controlling the stereochemical outcome of the reduction. This guide provides a comparative analysis of different reducing agents for this transformation, offering insights into their efficacy, selectivity, and practical application.

The Strategic Importance of Chiral Chlorohydrins

The target molecule, 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one, is a prochiral α-chloroketone. Its reduction can lead to four possible stereoisomers of the corresponding chlorohydrin. The controlled synthesis of a single stereoisomer is often crucial for the biological activity of the final pharmaceutical product.[3] These chiral chlorohydrins are valuable intermediates, readily converted to other functional groups, making them pivotal in the synthesis of complex molecules.[4]

A Comparative Overview of Reducing Agents

The selection of an appropriate reducing agent is paramount in achieving the desired yield and stereoselectivity. This guide will explore three major classes of reducing agents:

  • Stoichiometric Hydride Reagents: Focusing on Sodium Borohydride as a widely used, mild reducing agent.

  • Catalytic Asymmetric Reduction: Highlighting the Corey-Itsuno (CBS) reduction as a powerful method for enantioselective ketone reduction.

  • Biocatalytic Reduction: Discussing the use of ketoreductases (KREDs) for highly selective and environmentally benign transformations.

Reducing Agent/MethodTypical YieldDiastereoselectivity (d.r.)Enantioselectivity (e.e.)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Good to ExcellentLow to ModerateNone (produces racemate)Low cost, operational simplicity, mild reaction conditions.[5][6]Lack of stereocontrol, produces a mixture of stereoisomers.
Corey-Itsuno (CBS) Reduction Good to ExcellentHighExcellent (>95%)High enantioselectivity, predictable stereochemical outcome.[7][8][9]Higher cost of catalyst, requires anhydrous conditions.[8]
Biocatalysis (Ketoreductases) Good to ExcellentHighExcellent (>99%)High enantio- and diastereoselectivity, mild and environmentally friendly conditions.[10][11]Substrate specificity can be a limitation, requires screening of enzyme libraries.

Stoichiometric Hydride Reduction: The Case of Sodium Borohydride

Sodium borohydride (NaBH₄) is a widely used reducing agent due to its ease of handling and compatibility with protic solvents.[5][12] It reduces aldehydes and ketones to their corresponding alcohols.[12]

Mechanism of Action

The reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol.[12]

Caption: Mechanism of Sodium Borohydride Reduction.

Expected Outcome for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

The reduction of the target α-chloroketone with NaBH₄ is expected to proceed with high yield. However, due to the lack of a chiral directing group, the reaction will produce a racemic mixture of all four possible stereoisomers. The diastereomeric ratio will be influenced by the steric and electronic effects of the substituents on the phenyl ring, but achieving high diastereoselectivity is unlikely.

Experimental Protocol: General Procedure for NaBH₄ Reduction
  • Dissolution: Dissolve 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (1.0 eq) in a suitable protic solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of water or dilute acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Catalytic Asymmetric Reduction: The Corey-Itsuno (CBS) Method

The Corey-Itsuno (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7][13] It utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[13]

Mechanism of Action

The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone. The chiral environment of the catalyst directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.[7][8]

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst_BMS Catalyst-BH₃ Complex Catalyst->Catalyst_BMS + BH₃ Transition_State [Catalyst-BH₃-Ketone] Transition State Catalyst_BMS->Transition_State + Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst - Chiral Alcohol Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Ketone Prochiral Ketone Ketone->Transition_State Borane BH₃ Source Borane->Catalyst_BMS

Caption: The Corey-Itsuno (CBS) Reduction Cycle.

Expected Outcome for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

The CBS reduction is expected to provide the corresponding chlorohydrin with high enantioselectivity. The choice of the (R)- or (S)-catalyst will determine the stereochemistry of the resulting alcohol. The presence of the 2-fluoro and 4-hydroxy substituents may influence the reaction rate and selectivity, and optimization of the reaction conditions may be necessary.

Experimental Protocol: General Procedure for CBS Reduction
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine) (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Add borane-dimethyl sulfide complex (1.0 M in THF, 1.1 eq) dropwise to the catalyst solution at room temperature.

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., -20 °C) and add a solution of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at the same temperature until completion, as monitored by TLC.

  • Quenching: Slowly quench the reaction by the addition of methanol.

  • Work-up: Remove the solvent under reduced pressure and add dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Biocatalytic Reduction: The Power of Ketoreductases

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity and mild reaction conditions.[10] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantio- and diastereoselectivity.[10]

Mechanism of Action

KREDs utilize a cofactor, typically NADPH or NADH, as the hydride source. The enzyme's active site binds the ketone substrate in a specific orientation, allowing for the stereoselective transfer of a hydride from the cofactor to the carbonyl carbon.

Biocatalysis_Workflow cluster_workflow Biocatalytic Reduction Workflow Screening Enzyme Screening (KRED Library) Optimization Reaction Optimization (pH, Temp, Co-solvent) Screening->Optimization Select best enzyme ScaleUp Preparative Scale Reaction Optimization->ScaleUp Optimized conditions Purification Product Isolation & Purification ScaleUp->Purification

Caption: A typical workflow for biocatalytic reduction.

Expected Outcome for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

A suitable ketoreductase is likely to reduce the target α-chloroketone with excellent diastereo- and enantioselectivity. The outcome is highly dependent on the specific enzyme used, and a screening of a library of KREDs is typically required to identify the optimal biocatalyst. The mild reaction conditions are advantageous, especially given the presence of the potentially sensitive hydroxyl group.

Experimental Protocol: General Procedure for Biocatalytic Reduction
  • Enzyme and Cofactor Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). To this, add the ketoreductase, the cofactor (NADP⁺ or NAD⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: Add the 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one, typically dissolved in a water-miscible co-solvent like DMSO or isopropanol.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by HPLC or GC analysis.

  • Work-up: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the product by column chromatography.

Conclusion and Recommendations

The choice of reducing agent for 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is dictated by the desired outcome, particularly with respect to stereochemistry.

  • For a simple, cost-effective reduction without the need for stereocontrol, Sodium Borohydride is a suitable choice.

  • When high enantioselectivity is the primary goal, the Corey-Itsuno (CBS) reduction offers a reliable and predictable method, albeit at a higher cost and with more stringent reaction conditions.

  • For achieving both high diastereo- and enantioselectivity under mild, environmentally friendly conditions, biocatalytic reduction using ketoreductases stands out as the most promising approach. Although it requires an initial screening process, the potential for exceptional selectivity makes it a highly attractive option for pharmaceutical applications.

Further experimental investigation is recommended to determine the optimal conditions and to quantify the yields and selectivities for each method with the specific substrate.

References

  • (WO2008038050A2)
  • (US20040030199A1)
  • Highly stereoselective biocatalytic reduction of alpha-halo ketones | Almac. [Link]

  • (EP1309535B1)
  • Corey–Itsuno reduction - Wikipedia. [Link]

  • Sodium borohydride - Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]

  • (US6403823B1) Process for the preparation of α-chloroketones from alkyl esters - Justia Patents. [Link]

  • (CN1466561A)
  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. [Link]

  • Enantioselective Reduction of Ketones - Organic Reactions. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC. [Link]

  • Stereoselective Synthesis of Chiral Synthons with Biological or Pharmacological Interest. [Link]

  • Reaction scheme for the bioreduction of aromatic and aliphatic ketones using Lens culinaris. - ResearchGate. [Link]

  • Reduction of 1 with sodium borohydride to 2. | Download Table - ResearchGate. [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. [Link]

  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. [Link]

  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes - YouTube. [Link]

  • Asymmetric Reduction of Aromatic Ketones by the Baker′s Yeast in Organic Solvent Systems | Request PDF - ResearchGate. [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... - PMC. [Link]

  • sodium borohydride reduction: Topics by Science.gov. [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]

  • 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one - PMC. [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. [Link]

  • Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols | ChemRxiv. [Link]

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Comparative

assessing the purity of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one from different suppliers

An in-depth evaluation of pharmaceutical intermediates is the cornerstone of robust Active Pharmaceutical Ingredient (API) manufacturing. 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is a highly reactive -chloro ket...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of pharmaceutical intermediates is the cornerstone of robust Active Pharmaceutical Ingredient (API) manufacturing. 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is a highly reactive


-chloro ketone intermediate. Due to the electrophilic nature of the 

-carbon and the presence of a phenolic hydroxyl group, this compound is prone to thermal degradation, over-chlorination, and hydrolysis.

Relying on a single certificate of analysis (CoA) from a supplier is insufficient. According to ICH Q3A(R2) guidelines, organic impurities in drug substances and their critical intermediates must be rigorously identified and controlled, with reporting thresholds typically starting at 0.05%[1],[2]. This guide provides a comprehensive, objective comparison of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one from three different suppliers, supported by validated, self-validating analytical methodologies[3],[4].

Mechanistic Challenges in -Chloro Ketone Analysis

The


-chloro ketone motif presents unique analytical challenges. The carbon-chlorine bond adjacent to a carbonyl group is highly activated[5].
  • Thermal Instability: Direct injection into a high-temperature Gas Chromatography (GC) inlet often causes dehydrohalogenation (loss of HCl), creating artificial degradation peaks that skew purity results[6].

  • Hydrolytic Susceptibility: Exposure to basic or highly aqueous environments can lead to the displacement of the chloride ion, forming an

    
    -hydroxy ketone[5].
    
  • Regioisomerism: During synthesis (typically the chlorination of the corresponding ketone), over-chlorination (yielding a dichloro-derivative) or chlorination at the aromatic ring can occur.

To accurately assess supplier quality, we must utilize a multi-modal analytical approach that mitigates these degradation pathways.

AnalyticalWorkflow Sample Intermediate Sample (1-Chloro-...propan-2-one) HPLC Reversed-Phase HPLC-PDA (Primary Organic Purity) Sample->HPLC Assays non-volatiles GC Static Headspace GC-MS (Residual Solvents Only) Sample->GC Prevents thermal degradation NMR Quantitative 1H-NMR (Regioisomer & Mass Balance) Sample->NMR Structural verification KF Karl Fischer Titration (Moisture Content) Sample->KF Predicts hydrolytic risk

Caption: Multi-modal analytical workflow designed to prevent artifactual degradation during purity assessment.

Supplier Comparison Data

We evaluated 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one from three distinct global suppliers. Supplier A is a specialized CDMO, Supplier B is a bulk catalog chemical provider, and Supplier C is an emerging generic intermediate manufacturer.

The data below summarizes the quantitative findings derived from our validated in-house protocols.

Quality AttributeSupplier A (Specialized CDMO)Supplier B (Bulk Catalog)Supplier C (Emerging Mfg)Regulatory/Process Target
HPLC Purity (a/a %) 99.4% 96.8%98.1%

98.0%
Unchlorinated Ketone 0.15%1.80% 0.45%

0.50%
Dichlorinated Impurity 0.05%0.95%0.20%

0.15%
Hydrolysis Product Not Detected0.10%0.85%

0.10%
Moisture (KF, % w/w) 0.12%0.25%1.40%

0.50%
Residual Solvents (DCM) 45 ppm320 ppm850 ppm

600 ppm (ICH Q3C)

Data Synthesis & Causality:

  • Supplier A demonstrates exceptional control over the chlorination stoichiometry, evidenced by the near absence of unchlorinated starting material and dichlorinated over-reaction products.

  • Supplier B suffers from poor reaction completion and over-chlorination, suggesting inadequate process control during the halogenation step. A 96.8% purity will likely cause yield drops in downstream API coupling steps.

  • Supplier C presents a hidden danger: high moisture content (1.40%). While the initial purity is acceptable (98.1%), the presence of water combined with the reactive

    
    -chloro group has already initiated degradation, evidenced by the 0.85% hydrolysis product (
    
    
    
    -hydroxy ketone).

ImpurityPathway SM Starting Material (Unchlorinated Ketone) API Target Intermediate (1-Chloro-...) SM->API + Cl2 (Controlled) DiCl Dichlorinated Impurity (Over-reaction) API->DiCl Excess Cl2 (Supplier B) Hydro Hydrolysis Product (alpha-hydroxy ketone) API->Hydro + H2O (Supplier C)

Caption: Chemical pathways illustrating how poor manufacturing controls lead to specific impurity profiles.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded to confirm method performance before sample analysis[7].

Protocol 1: Reversed-Phase HPLC-PDA for Organic Impurities

Causality: We utilize a highly acidic mobile phase (pH ~2.5) to suppress the ionization of the phenolic hydroxyl group (pKa ~9.5). This prevents peak tailing and stabilizes the


-chloro moiety against on-column hydrolysis during the run[3],[6].
  • Column Selection: C18, 150 mm × 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 10% B (Equilibration for 5 min).

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 25°C (to minimize thermal stress).

  • Detection: Photodiode Array (PDA) extracted at 254 nm and 280 nm.

  • Sample Preparation: Dissolve 10 mg of the intermediate in 10 mL of cold Acetonitrile (1 mg/mL). Prepare fresh and analyze immediately.

  • Self-Validating SST: Inject a resolution mixture containing the unchlorinated ketone and the target intermediate. Pass Criteria: Resolution (

    
    ) 
    
    
    
    2.5; Tailing factor for the main peak
    
    
    1.2; %RSD of 5 replicate standard injections
    
    
    1.0%.
Protocol 2: Static Headspace GC-MS for Residual Solvents

Causality: Direct liquid injection of this compound into a 250°C GC inlet will generate HCl gas, destroying the column and yielding false impurity profiles. Static headspace analysis gently volatilizes residual solvents (like Dichloromethane used in synthesis) while leaving the reactive intermediate safely in the liquid/solid phase[6].

  • Column: DB-624 (30 m × 0.32 mm × 1.8 µm).

  • Headspace Parameters:

    • Incubation: 80°C for 20 minutes.

    • Syringe Temperature: 85°C.

  • GC Parameters:

    • Inlet: 150°C, Split ratio 10:1.

    • Oven: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 2 min).

  • Sample Preparation: Weigh 100 mg of sample into a 20 mL headspace vial. Add 2 mL of high-boiling diluent (e.g., N,N-Dimethylacetamide, DMAc). Seal immediately.

  • Self-Validating SST: Inject a standard containing 600 ppm Dichloromethane in DMAc. Pass Criteria: Signal-to-Noise (S/N)

    
     100 for the DCM peak; %RSD 
    
    
    
    5.0%.
Protocol 3: Quantitative 1H-NMR (qNMR) for Regioisomer Verification

Causality: HPLC cannot definitively prove the exact location of the chlorine atom if unexpected regioisomers co-elute. 1H-NMR provides absolute structural verification. The proton on the


-carbon (C1) will show a distinct chemical shift and splitting pattern compared to an unchlorinated or ring-chlorinated species[3],[4].
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    (ensure solvent is strictly anhydrous to prevent hydrolysis in the NMR tube).
  • Internal Standard: 1,4-Dinitrobenzene (traceable purity).

  • Acquisition: Minimum 16 scans, relaxation delay (

    
    ) 
    
    
    
    10 seconds to ensure complete relaxation for accurate quantitation.
  • Analysis: Integrate the signal for the

    
    -proton (typically a singlet or doublet depending on the exact stereochemistry and coupling, around 
    
    
    
    5.0 - 5.5 ppm) against the internal standard.

Conclusion

The procurement of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one requires strict analytical oversight. As demonstrated by the comparative data, Supplier A is the only vendor meeting the stringent requirements for downstream pharmaceutical synthesis. Supplier B's poor reaction control and Supplier C's high moisture content (which acts as a catalyst for auto-degradation) pose significant risks to API yield and safety. Implementing the self-validating HPLC, Headspace-GC, and qNMR protocols outlined above ensures that any incoming material is rigorously qualified against ICH Q3A standards.

References

  • Impurity guidelines in drug development under ICH Q3 amsbiopharma.com URL:[Link][1]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) ich.org URL:[Link][2]

  • Guidance for Industry - Q3A Impurities in New Drug Substances fda.gov URL:[Link][7]

  • Pharmaceutical Intermediate Quality Standards Guide tianmingpharm.com URL:[Link][4]

  • Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography and GC-MS researchgate.net URL:[Link][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

[1] Executive Summary: The "Dual-Hazard" Paradigm Stop and Read: This is not a standard organic reagent. As a Senior Application Scientist, I categorize 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one as a Tier 3 High-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Dual-Hazard" Paradigm

Stop and Read: This is not a standard organic reagent. As a Senior Application Scientist, I categorize 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one as a Tier 3 High-Hazard Compound .[1] Its structure combines two distinct toxicophores that require conflicting safety strategies:[1]

  • Alpha-Chloroketone Moiety: A potent alkylating agent and lachrymator (tear gas effect).[1] It targets mucous membranes and eyes instantly.[1]

  • Fluorinated Phenol Moiety: A corrosive systemic toxin.[1] Unlike acids that burn immediately, phenols often possess an anesthetic effect, numbing the skin while penetrating the dermis to cause systemic toxicity.[1]

The Critical Failure Point: Standard laboratory nitrile gloves are insufficient for prolonged contact with this compound.[1] They provide minutes of protection against chlorinated ketones before permeation occurs.[1] This guide implements a "Barrier-in-Depth" strategy to mitigate these risks.

Hazard Architecture & Risk Assessment

We utilize a "Read-Across" toxicological approach based on structural analogs (Chloroacetone and Fluorophenol).[1]

Hazard DomainPrimary MechanismCritical Consequence
Inhalation Alkylation of TRPA1 ion channels (Lachrymator)Severe respiratory distress, pulmonary edema, immediate eye tearing.[1]
Dermal Protein denaturation & Systemic absorptionChemical burns (potentially painless initially), necrosis, systemic toxicity.[1]
Ocular Corrosive alkylationPermanent corneal opacity; blindness can occur rapidly.[1]
Reactivity Nucleophilic substitutionViolent reaction with strong bases, amines, or oxidizers.[1]
Personal Protective Equipment (PPE) Matrix

Rationale: We prioritize permeation resistance over dexterity.[1] The "Silver Shield" laminate is non-negotiable for primary handling.[1]

Tier 1: Routine Handling (Synthesis, Weighing < 1g)
  • Hand Protection (Double-Glove System):

    • Inner Layer:Silver Shield® / 4H® Laminate Gloves .[1] (Resists phenols/chlorinated solvents > 4 hours).[1]

    • Outer Layer:5 mil Nitrile Gloves .[1] (Provides grip and protects the inner laminate glove from tears).[1]

  • Eye Protection:

    • Chemical Splash Goggles (Indirect Vent or Non-Vented).[1] Safety glasses are prohibited due to lachrymatory vapor risk.[1]

  • Body Protection:

    • Tyvek® Lab Coat (closed front) or chemically resistant apron.[1]

    • Closed-toe leather/composite shoes.[1]

Tier 2: High-Risk Operations (Spill Cleanup, Scale-up > 10g)
  • Respiratory Protection:

    • Full-face Air-Purifying Respirator (APR) with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).[1]

  • Hand Protection:

    • Butyl Rubber gloves (thick gauge) over Silver Shield.[1]

Operational Protocols: The "Self-Validating" Workflow
A. Engineering Controls (The Primary Barrier)[1]
  • Mandatory: All work must be performed in a certified Chemical Fume Hood operating at face velocity 80–100 fpm .[1]

  • Sash Height: Keep sash at the lowest working position (below chin level) to act as a physical shield against splash.[1]

  • Lachrymator Trap: Place an open beaker of 10% aqueous Sodium Thiosulfate in the hood during work.[1] This acts as a "dip tank" to neutralize contaminated spatulas or pipette tips immediately.[1]

B. Weighing & Transfer[1][2]
  • Why: Static electricity can disperse fine powders, leading to inhalation.[1]

  • Protocol:

    • Use an anti-static gun on the weighing boat before adding the solid.[1]

    • Do not use a spatula to "flick" powder.[1] Use a gentle tapping motion.

    • The "Wet Transfer" Rule: If possible, dissolve the solid in the transport solvent inside the reagent bottle (if tared) to avoid handling the dry powder.[1]

C. Decontamination & Waste[1][3][4][5]
  • Reaction Quench: Do not pour directly into waste drums. Quench alpha-haloketone residues with a dilute solution of ammonia or sodium thiosulfate to destroy the alkylating potential.[1]

  • Solid Waste: Double-bag in heavy-duty polyethylene bags. Label as "Lachrymator/Toxic."[1]

Emergency Response Logic

Standard water rinsing is insufficient for Phenol-based burns.[1]

The "PEG Protocol" (Scientific Integrity)

Phenol is hydrophobic.[1] Water rinsing can sometimes spread the phenol over a larger skin area without effectively extracting it.[1] Polyethylene Glycol 300 or 400 (PEG) is the gold standard solvent for solubilizing and removing phenol from the skin.[1]

Visualizing the Response Workflow:

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Remove Remove Contaminated Clothing (Do not pull over head) Skin->Remove Wash Apply PEG 300/400 liberally (Swab, do not scrub) Remove->Wash Water If PEG unavailable: Flush water > 15 mins Remove->Water Backup Medical Seek Medical Attention (Mention Phenol/Alkylator) Wash->Medical FlushEye Flush with Water/Saline (Hold eyelids open, 15 mins) Eye->FlushEye FlushEye->Medical NoPEG DO NOT USE PEG IN EYES FlushEye->NoPEG

Figure 1: Decision logic for emergency exposure response. Note the specific prohibition of PEG for ocular exposure.[1]

Quantitative Data Summary
ParameterValue/LimitSource/Rationale
Glove Breakthrough (Nitrile) < 5 MinutesEstimated based on Chloroacetone data [1].[1]
Glove Breakthrough (Laminate) > 480 MinutesStandard permeation data for ketones/phenols [2].[1]
Neutralization Agent 10% Sodium ThiosulfateNucleophilic attack on alpha-carbon [3].[1]
Skin Decon Agent PEG 300 or 400Solubilization of phenolic moiety [4].[1]
References
  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Chloroacetone. [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press, 2011.[1] [Link]

Sources

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